3-(3-Furyl)acrylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(furan-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901228 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81311-95-7 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Furyl)acrylic Acid from 3-Furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-(3-Furyl)acrylic acid from 3-furaldehyde. This compound is a valuable building block in medicinal chemistry and materials science. This document details the most common and effective synthesis methodologies, including the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction, providing detailed experimental protocols and comparative data to aid in reaction selection and optimization.
Core Synthetic Methodologies
The synthesis of this compound from 3-furaldehyde is most prominently achieved through three well-established organic reactions. The choice of method can be influenced by factors such as desired yield, available reagents, and reaction conditions.
-
Knoevenagel Condensation: This reaction involves the condensation of 3-furaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.
-
Perkin Reaction: This method utilizes the condensation of 3-furaldehyde with an acid anhydride, such as acetic anhydride, and its corresponding carboxylate salt.
-
Wittig Reaction: This approach involves the reaction of 3-furaldehyde with a phosphorus ylide, typically a stabilized ylide derived from a phosphonium salt, to form the desired alkene.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficacy.
| Reaction Type | Reagents | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Knoevenagel Condensation | 3-Furaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | 80-90°C, 2 hours | 82-92% | 155-158 |
| Perkin Reaction | 3-Furaldehyde, Acetic Anhydride | Potassium Acetate | None | 150°C, 4 hours | ~75% | 138-141 |
| Wittig Reaction | 3-Furaldehyde, (Carboxymethyl)triphenylphosphonium bromide | Strong Base (e.g., NaH) | Anhydrous THF | Room Temperature | 73% | Not specified |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₆O₃[1] |
| Molecular Weight | 138.12 g/mol [1] |
| CAS Number | 39244-10-5[1] |
| Melting Point | 155-158 °C[2] |
| Appearance | White to off-white crystalline solid |
| Solubility | Sparingly soluble in water (0.56 g/L at 25°C)[2] |
| ¹H-NMR (CDCl₃, δ) | 7.70-7.67 (m, 2H), 7.45 (s, 1H), 6.62-6.61 (m, 1H), 6.16 (d, J = 15.8 Hz, 1H)[2] |
| Mass Spectrum (m/z) | 138 (M+)[2] |
Mandatory Visualizations
Reaction Pathways
The following diagrams illustrate the chemical transformations for the synthesis of this compound via the Knoevenagel, Perkin, and Wittig reactions.
Caption: Knoevenagel condensation pathway.
Caption: Perkin reaction pathway.
Caption: Wittig reaction pathway.
Experimental Workflow
The generalized workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow.
Experimental Protocols
Knoevenagel Condensation
This is often the preferred method due to its high yield and relatively mild conditions.
Materials:
-
3-Furaldehyde (10.0 g, 0.104 mol)
-
Malonic Acid (15.0 g, 0.144 mol)
-
Pyridine (12 mL)
-
1 N Hydrochloric Acid
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask, add 3-furaldehyde and malonic acid to pyridine.[2]
-
Heat the mixture with stirring at 80-90°C for 2 hours.[2]
-
After completion, pour the reaction mixture into ice water.
-
Acidify the solution to a weakly acidic pH with 1 N hydrochloric acid to precipitate the product.[2]
-
Collect the precipitated crystals by filtration.
-
Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid.
-
Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.[2]
-
Recrystallize the residue from an ethyl acetate-hexane mixed solvent to yield pure this compound.[2] The yield is typically around 82%.[2]
Perkin Reaction
This classic reaction provides a solid alternative for the synthesis.
Materials:
-
3-Furaldehyde (freshly distilled)
-
Acetic Anhydride
-
Potassium Acetate (dry, pulverized, freshly fused)
-
Sodium Carbonate solution
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and an air-cooled condenser, place 3-furaldehyde (3 moles), acetic anhydride (4.5 moles), and potassium acetate (3 moles).
-
Mix the ingredients thoroughly and begin stirring. Heat the flask in an oil bath to 150°C for 4 hours. An exothermic reaction may occur around 145-150°C and should be controlled.
-
While still hot, pour the reaction mixture into a larger flask containing water and set up for steam distillation.
-
Add a saturated aqueous solution of sodium carbonate until the mixture is alkaline.
-
Steam distill to remove any unreacted 3-furaldehyde.
-
Cool the residual solution and filter off any resinous by-products.
-
Acidify the filtrate slowly with concentrated hydrochloric acid with vigorous stirring.
-
Cool the mixture, and the crude this compound will precipitate.
-
Filter the product, wash with cold water, and dry. The crude product can be recrystallized from dilute alcohol.
Wittig Reaction
The Wittig reaction offers a highly selective method for alkene synthesis.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
3-Furaldehyde (0.15 mol)
-
Toluene
-
10% Potassium Hydroxide aqueous solution
-
Dichloromethane
-
Hydrochloric Acid
Procedure:
-
Under an inert atmosphere (e.g., argon), add 3-furaldehyde and (carbethoxymethylene)triphenylphosphorane to toluene.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction solution to room temperature and pour it into purified water. Stir at room temperature for 1 hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure to dryness.
-
Add a 10% KOH aqueous solution to the residue and heat to reflux for 1 hour (saponification of the ester).
-
Filter the solution and wash the filtrate with dichloromethane.
-
Adjust the pH of the aqueous phase to 2 with hydrochloric acid to precipitate the solid product.
-
Stir to allow for crystallization for 1 hour.
-
Filter the product under vacuum and dry to obtain (E)-3-(3-furyl)acrylic acid. The reported yield is approximately 73%.
Conclusion
The synthesis of this compound from 3-furaldehyde can be effectively achieved through several established synthetic routes. The Knoevenagel condensation generally offers the highest yields under relatively mild conditions. The Perkin reaction, while requiring higher temperatures, is a robust and reliable alternative. The Wittig reaction provides good stereoselectivity for the (E)-isomer. The selection of the optimal synthetic pathway will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Furyl)acrylic Acid
Introduction
3-(3-Furyl)acrylic acid, also known as (E)-3-(furan-3-yl)prop-2-enoic acid, is an organic compound that serves as a valuable intermediate in chemical research and the pharmaceutical industry.[1][2] Its structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts specific reactivity and properties that make it a subject of interest for synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key processes and relationships.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 39244-10-5 | [3][4][5][6] |
| Molecular Formula | C₇H₆O₃ | [3][4][5][6] |
| Molecular Weight | 138.12 g/mol | [1][3][5] |
| IUPAC Name | (E)-3-(furan-3-yl)prop-2-enoic acid | [3] |
| Synonyms | 3-Furanacrylic acid, Furan-3-acrylic acid | [3][7] |
| Melting Point | 152-154 °C[1], 155-158 °C[2][7][8] | Multiple Sources |
| Boiling Point | 261.4 ± 15.0 °C (Predicted) | [2][7][8] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [2][7][8] |
| Solubility | Sparingly soluble in water (0.56 g/L at 25°C).[1][2][3] Soluble in Chloroform and Methanol.[8] | Multiple Sources |
| pKa | 4.39 ± 0.10 (Predicted for 2-isomer) | [9] |
| LogP (Octanol/Water) | 1.377 (Calculated) | [10] |
| Appearance | White to brown solid/powder or needle-like crystals. | [9] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers working with this compound.
Synthesis via Knoevenagel Condensation
A common and effective method for preparing this compound is the Knoevenagel condensation between 3-furaldehyde and malonic acid, using pyridine as a basic catalyst and solvent.[2]
Materials and Reagents:
-
3-Furaldehyde (10.0 g)
-
Malonic acid (15.0 g)
-
Pyridine (12 mL)
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Ice water
Procedure:
-
To 12 mL of pyridine in a suitable reaction flask, add 10.0 g of 3-furaldehyde and 15.0 g of malonic acid.[2]
-
Heat the mixture with stirring at a temperature of 80°C to 90°C for 2 hours.[2]
-
After the reaction is complete, pour the reaction solution into ice water.[2]
-
Adjust the pH of the aqueous solution to be weakly acidic using 1 N hydrochloric acid, which will cause the product to precipitate.[2]
-
Collect the precipitated crystals by filtration.[2]
-
Dissolve the collected crystals in ethyl acetate.[2]
-
Wash the organic phase with 1 N hydrochloric acid.[2]
-
Dry the organic layer over anhydrous magnesium sulfate and then filter.[2]
-
Concentrate the solution under reduced pressure to remove the solvent.[2]
-
Recrystallize the resulting residue from a mixed solvent of ethyl acetate and hexane to yield pure this compound.[2] A reported yield for this method is 82%.[2]
Analytical Characterization
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The structure of the synthesized product can be confirmed by ¹H-NMR.
-
¹H-NMR (CDCl₃): δ 7.70-7.67 (m, 2H), 7.45 (s, 1H), 6.62-6.61 (m, 1H), 6.16 (d, J = 15.8 Hz, 1H).[2]
Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight of the compound.
-
MS (m/z): 138 (M+, base peak).[2]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[4]
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Overview of this compound properties and analysis.
Caption: General mechanism of enzyme inhibition by this compound.
References
- 1. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 2. This compound | 39244-10-5 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 39244-10-5 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound (CAS 39244-10-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 3-(3-Furyl)acrylic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Furyl)acrylic acid, a valuable building block in organic synthesis and drug discovery. This document details its molecular structure, physicochemical properties, and established synthetic protocols. Particular emphasis is placed on providing detailed experimental procedures and structured data presentation to aid researchers in their laboratory work.
Molecular Structure and Chemical Formula
This compound, also known by its IUPAC name (2E)-3-(furan-3-yl)prop-2-enoic acid, is an organic compound featuring a furan ring substituted at the 3-position with an acrylic acid moiety.[1][2] The presence of the electron-rich furan ring and the conjugated acrylic acid system imparts unique chemical reactivity to the molecule.
The fundamental chemical identifiers and properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2E)-3-(furan-3-yl)prop-2-enoic acid[1] |
| CAS Number | 39244-10-5[1][3][4][5] |
| Molecular Formula | C₇H₆O₃[1][3][4][5] |
| Molecular Weight | 138.12 g/mol [1][3][4] |
| SMILES | O=C(O)/C=C/c1ccoc1 |
| InChI Key | JHAPZUDWRRBZHZ-OWOJBTEDSA-N |
Below is a two-dimensional chemical structure diagram of this compound generated using the DOT language.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented below.
| Property | Value |
| Appearance | White to light brown crystalline powder |
| Melting Point | 152-154 °C[4] |
| Solubility | Sparingly soluble in water. Soluble in ethyl acetate and pyridine. |
| Purity | Typically ≥98% |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes the key spectral features.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.70-7.67 (m, 2H), 7.45 (s, 1H), 6.62-6.61 (m, 1H), 6.16 (d, J = 15.8 Hz, 1H)[3] |
| Mass Spectrum (m/z) | 138 (M+)[3] |
| Infrared (IR) | Data available in the NIST WebBook[6] |
Experimental Protocols
The synthesis of this compound is commonly achieved through a Knoevenagel condensation reaction between 3-furaldehyde and malonic acid. A detailed experimental protocol is provided below.
Synthesis of this compound
Materials:
-
3-Furaldehyde
-
Malonic acid
-
Pyridine
-
1 M Hydrochloric acid
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-furaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (used as both solvent and catalyst).
-
Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring for approximately 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold 1 M hydrochloric acid. This will cause the product to precipitate.
-
Extraction: Collect the precipitate by filtration. Dissolve the solid in ethyl acetate and wash the organic layer with 1 M hydrochloric acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to obtain pure this compound as a crystalline solid.
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Biological and Chemical Applications
This compound serves as a versatile intermediate in organic synthesis. It is a known reactant in the preparation of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 (Transforming growth factor-β-activated kinase 1), a key enzyme in cellular signaling pathways. Additionally, its structural motifs suggest potential applications in the development of novel antimicrobial agents.
Logical Relationship of Structural Components
The chemical reactivity and biological potential of this compound are derived from the interplay of its constituent functional groups. The diagram below illustrates the logical relationship between the structural components and the molecule's overall properties.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, spectroscopic data, and a comprehensive synthetic protocol. The information and diagrams presented herein are intended to be a valuable resource for researchers and scientists engaged in organic synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 39244-10-5 [chemicalbook.com]
- 4. Buy this compound [smolecule.com]
- 5. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Unveiling the Natural Occurrence of 3-(3-Furyl)acrylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authoritative Note: While the furan nucleus is a recurring motif in a diverse array of natural products, a comprehensive review of scientific literature reveals a significant scarcity of documented evidence for the natural occurrence of 3-(3-Furyl)acrylic acid and its direct derivatives (e.g., esters, amides). These compounds are predominantly described in the context of chemical synthesis and as intermediates for pharmaceuticals and other specialty chemicals.
In contrast, the closely related compound, 3-furoic acid (furan-3-carboxylic acid) , has been identified from several natural sources. This technical guide will, therefore, focus on the natural occurrence, isolation, and biosynthesis of 3-furoic acid as a representative of naturally occurring 3-substituted furans, while also providing a broader context of furan-containing natural products.
Natural Occurrence of 3-Furoic Acid
3-Furoic acid has been identified as a metabolite in fungi and plants, and is also a known human metabolite.
Fungal and Plant Sources
3-Furoic acid has been reported as a metabolite in the fungus Penicillium herquei and the orchid Peristeria elata[1]. It is also found in trace amounts in certain fermented foods, where its presence is attributed to microbial metabolism of pentose sugars[2].
Human Metabolism
3-Furoic acid is a known human metabolite regularly found in urine[3][4]. Its presence in urine can be an indicator of exposure to furfural, as it is a metabolic product of this compound[5].
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the concentration or yield of 3-furoic acid from its primary natural sources like Penicillium herquei or Peristeria elata. However, its presence in human urine has been quantified in studies related to furfural exposure. For instance, the limit of quantitation for furoic acid in urine has been determined to be 0.01 mmol/L in some analytical methods[5].
Experimental Protocols
The isolation and characterization of 3-furoic acid from natural sources, particularly from fungal cultures, involve a series of standard natural product chemistry techniques.
Isolation of 3-Furoic Acid from Fungal Culture (General Protocol)
This protocol is a generalized procedure based on common methods for isolating organic acids from fungal fermentations.
1. Fungal Cultivation:
-
A pure culture of the fungus (e.g., Penicillium herquei) is grown in a suitable liquid fermentation medium. The composition of the medium and fermentation conditions (temperature, pH, aeration) need to be optimized for the production of the target metabolite.
2. Extraction:
-
After the fermentation period, the fungal biomass is separated from the culture broth by filtration or centrifugation.
-
The pH of the culture broth is adjusted to acidic (e.g., pH 2-3) with an acid like HCl to protonate the carboxylic acid.
-
The acidified broth is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. This process is repeated multiple times to ensure complete extraction of the organic acids.
3. Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to chromatographic purification. Column chromatography using silica gel with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a common method.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure 3-furoic acid.
4. Structure Elucidation and Characterization:
-
The structure of the isolated compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the furan ring and conjugated system.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method is suitable for the analysis of 3-furoic acid.
-
Column: C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid or formic acid).
-
Detection: UV detection at a wavelength where 3-furoic acid has maximum absorbance.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For GC-MS analysis, the carboxylic acid group of 3-furoic acid needs to be derivatized to increase its volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or esterification reagents.
-
The derivatized sample is then injected into the GC-MS for separation and detection.
Biosynthesis of 3-Furoic Acid (Plausible Pathway)
The precise biosynthetic pathway for 3-furoic acid in organisms like Penicillium herquei is not extensively detailed in the literature. However, a plausible pathway can be inferred from the general biosynthesis of furan-containing compounds, which often originate from carbohydrate metabolism. One potential route involves the degradation of pentose sugars.
Mandatory Visualizations
Caption: Generalized workflow for the isolation and characterization of 3-furoic acid.
Caption: Plausible biosynthetic pathway of 3-furoic acid from pentose sugars.
Conclusion
References
- 1. 3-Furoic acid | 488-93-7 | FF03625 | Biosynth [biosynth.com]
- 2. 3-Furoic acid(488-93-7) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Furoic acid | 488-93-7 | MOLNOVA [molnova.com]
- 5. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 3-(3-Furyl)acrylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 3-(3-Furyl)acrylic acid (CAS No: 39244-10-5), a valuable intermediate in chemical research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral properties.
Spectroscopic and Spectrometric Data
The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.70-7.67 | m | - | 2H (Furan ring) |
| 7.45 | s | - | 1H (Furan ring) |
| 6.62-6.61 | m | - | 1H (Furan ring) |
| 6.16 | d | 15.8 | 1H (Olefinic) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Experimental data not available in the searched literature. | - |
Note: A comprehensive search of available scientific literature did not yield experimental ¹³C NMR data for this compound. Users are advised to acquire this data experimentally for complete structural characterization.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the major absorption bands observed in the gas-phase IR spectrum of this compound.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3570 | Medium, Broad | O-H stretch (carboxylic acid dimer) |
| ~3100 | Medium | C-H stretch (furan ring and olefinic) |
| ~1760 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1640 | Medium | C=C stretch (olefinic) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
| ~970 | Strong | =C-H bend (trans olefin) |
Data interpreted from the NIST Gas-Phase IR Spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 138 | 100% (Base Peak) | [M]⁺ (Molecular Ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. These represent standard laboratory practices and may be adapted based on the specific instrumentation available.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
Processing: The FID is Fourier transformed with a line broadening of ~1 Hz, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction (Direct Insertion Probe):
-
A small amount of this compound is loaded into a capillary tube.
-
The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.
Data Acquisition:
-
Instrument: Electron Ionization Mass Spectrometer (EI-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Parameters:
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
-
Processing: The acquired mass spectrum is processed to identify the molecular ion and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
The Physicochemical Landscape of 3-(3-Furyl)acrylic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Furyl)acrylic acid is a valuable intermediate in organic synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its chemical stability, is paramount for its effective application in drug design, formulation development, and process chemistry. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for characterization, and discusses potential degradation pathways.
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its handling, purification, and use in various reaction and formulation media. The molecule's structure, featuring a carboxylic acid group, an acrylic backbone, and a furan ring, imparts a moderate polarity.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The most consistently reported value is for its solubility in water.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 0.56 g/L | 25 |
This data indicates that this compound is sparingly soluble in water[1][2][3].
Qualitative Solubility in Organic Solvents
Table 2: Qualitative and Inferred Solubility of this compound
| Solvent | Qualitative Solubility of this compound | Reported Solubility of 3-(2-Furyl)acrylic Acid |
| Chloroform | Soluble | Soluble in Dichloromethane |
| Methanol | Soluble | Soluble in Ethanol |
| Diethyl Ether | Likely Soluble | Soluble[4][5] |
| Benzene | Likely Soluble | Soluble[4] |
| Acetic Acid | Likely Soluble | Soluble[4] |
The structural similarity between the 2-furyl and 3-furyl isomers suggests that this compound is likely to exhibit good solubility in polar organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Its acidic nature also implies solubility in basic aqueous solutions through salt formation.
Stability Profile of this compound
The stability of this compound is crucial for its storage, handling, and incorporation into final products. While specific stability studies on this compound are not extensively documented, an analysis of structurally related compounds, such as cinnamic acid and its derivatives, can elucidate potential degradation pathways.
The presence of an acrylic double bond and a furan ring suggests susceptibility to certain degradation mechanisms.
Potential Degradation Pathways
-
Oxidation: The furan ring and the acrylic double bond can be susceptible to oxidation. For derivatives with hydroxyl groups, this can lead to the formation of colored quinone-type structures. This process can be accelerated by heat, light, and the presence of metal ions[6][7].
-
Photochemical Reactions: The conjugated system of this compound can absorb UV light, potentially leading to isomerization of the double bond (from trans to cis) or other photochemical reactions. For the related 3-(2-Furyl)acrylic acid, light sensitivity has been noted[8][9].
-
Decarboxylation: At elevated temperatures, decarboxylation, the loss of the carboxylic acid group, can occur[7].
-
Microbial Degradation: In non-sterile aqueous formulations, microorganisms may metabolize the compound[7].
-
pH-Dependent Degradation: The stability of cinnamic acid derivatives can be highly pH-dependent. While higher pH increases solubility, it can also accelerate oxidative degradation[7]. Maintaining a lower pH can improve stability against oxidation for some derivatives[7].
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark place, in a tightly sealed container to protect it from light, heat, and atmospheric oxygen. For solutions, the use of antioxidants and chelating agents may be considered to inhibit oxidative degradation[7].
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for Shake-Flask Solubility Measurement.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask.
-
Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge the sample at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Assessment: HPLC-Based Stability-Indicating Method
A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for the quantification of the remaining active compound over time.
Caption: Workflow for an HPLC-Based Stability Study.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential degradation products. A C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common starting point for acrylic acid derivatives[10]. The detection wavelength should be set to the λmax of the compound.
-
Forced Degradation: Subject a solution of this compound to forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products and validate that the analytical method can separate them from the parent peak.
-
Stability Study:
-
Prepare solutions of this compound in the solvents of interest at known concentrations.
-
Store these solutions under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Monitor the decrease in the concentration of this compound and the appearance of any degradation products.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and estimate the shelf-life in each solvent and condition.
Signaling Pathway Context
While this compound is primarily utilized as a chemical intermediate, understanding the potential biological pathways that could be influenced by structurally related molecules is beneficial in drug development. No specific signaling pathways directly modulated by this compound have been identified in the literature. However, as a general illustration, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, which can be affected by various small molecules.
Disclaimer: The following diagram illustrates a generalized MAPK/ERK signaling pathway and is not meant to imply a known interaction with this compound.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. The compound exhibits sparing solubility in water and good solubility in various organic solvents. Its stability profile is likely influenced by factors such as light, heat, pH, and oxidation, similar to other acrylic and cinnamic acid derivatives. The provided experimental protocols offer a framework for researchers to quantitatively determine these critical parameters for their specific applications. A comprehensive understanding of these properties is essential for the successful translation of this versatile chemical intermediate from the laboratory to industrial and pharmaceutical applications.
References
- 1. This compound | 39244-10-5 [chemicalbook.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. 3-(2-Furyl)acrylic acid, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(2-Furyl)acrylic acid CAS#: 539-47-9 [m.chemicalbook.com]
- 9. 3-(2-Furyl)acrylic acid | 539-47-9 [m.chemicalbook.com]
- 10. osha.gov [osha.gov]
An In-Depth Technical Guide to the Potential Reactivity of the Furan Ring in 3-(3-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential reactivity of the furan ring in 3-(3-Furyl)acrylic acid. The presence of the electron-withdrawing acrylic acid substituent at the 3-position significantly influences the inherent reactivity of the furan moiety. This document explores the anticipated behavior of the furan ring in key chemical transformations, including electrophilic aromatic substitution and cycloaddition reactions, and delves into its potential metabolic fate, a critical consideration in drug development. The information presented is supported by data from analogous 3-substituted furan compounds, providing a predictive framework for the reactivity of this compound. Detailed experimental protocols for representative reactions are also included to facilitate further investigation.
Introduction: The Furan Ring as a Versatile Heterocycle
The furan ring is a five-membered aromatic heterocycle that is a common structural motif in numerous natural products, pharmaceuticals, and agrochemicals. Its π-rich system, arising from the delocalization of six π-electrons over the five-membered ring, imparts a high degree of reactivity, particularly towards electrophiles. However, the reactivity and regioselectivity of the furan ring are profoundly influenced by the nature and position of its substituents. In the case of this compound, the electron-withdrawing nature of the acrylic acid group is expected to modulate the electron density and, consequently, the chemical behavior of the furan ring. Understanding this interplay is crucial for predicting potential reaction pathways, designing synthetic routes, and assessing the metabolic stability and potential for bioactivation of molecules containing this scaffold.
Electrophilic Aromatic Substitution: Deactivation and Regioselectivity
The furan ring is notably more reactive towards electrophiles than benzene. This heightened reactivity stems from the electron-donating character of the oxygen heteroatom, which enriches the electron density of the aromatic system. However, the presence of an electron-withdrawing group, such as the acrylic acid moiety in this compound, is anticipated to decrease this reactivity.
Key Principles:
-
Deactivation: The acrylic acid group, through its electron-withdrawing inductive and resonance effects, reduces the electron density of the furan ring, making it less nucleophilic and therefore less susceptible to electrophilic attack compared to unsubstituted furan.
-
Regioselectivity: In 3-substituted furans bearing an electron-withdrawing group, electrophilic attack is predicted to occur preferentially at the C5 position. This is because the C2 and C4 positions are more deactivated by the substituent at C3. The C5 position is the least deactivated and thus the most favorable site for electrophilic substitution.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction Type | Electrophile | Predicted Major Product |
| Nitration | NO₂⁺ | 3-(5-Nitro-3-furyl)acrylic acid |
| Halogenation | Br⁺, Cl⁺ | 3-(5-Bromo-3-furyl)acrylic acid, 3-(5-Chloro-3-furyl)acrylic acid |
| Friedel-Crafts Acylation | RCO⁺ | 3-(5-Acyl-3-furyl)acrylic acid |
Experimental Protocol: Nitration of a 3-Substituted Furan (Analogous to this compound)
This protocol is adapted from procedures for the nitration of deactivated aromatic systems and should be optimized for this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Slowly add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Electrophilic Substitution
Caption: Predicted pathway for electrophilic substitution.
Cycloaddition Reactions: The Furan Ring as a Diene
The furan ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes. The presence of an electron-withdrawing substituent further decreases its reactivity in this context.
Key Principles:
-
Reduced Reactivity: The electron-withdrawing acrylic acid group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, increasing the HOMO-LUMO gap with typical dienophiles and thus decreasing the reaction rate.
-
Solvent Effects: Studies on the analogous 3-furoic acid have shown that Diels-Alder reactions with maleimides are significantly favored, both kinetically and thermodynamically, in aqueous solutions compared to organic solvents.[1][2] This rate enhancement in water is a known phenomenon in Diels-Alder reactions and can be exploited to facilitate cycloadditions with electron-poor furans.[3][4]
-
Stereoselectivity: The stereochemical outcome of Diels-Alder reactions (endo vs. exo) is influenced by kinetic and thermodynamic factors. For furan and its derivatives, the endo adduct is often the kinetic product, but the more stable exo adduct may be favored under thermodynamic control.
Table 2: Predicted Reactivity of this compound in Diels-Alder Reactions
| Dienophile | Solvent | Predicted Reactivity | Potential Product |
| Maleimide | Organic (e.g., Toluene) | Low | Low yield of oxabicycloheptene adduct |
| Maleimide | Water | Moderate to High | Higher yield of oxabicycloheptene adduct |
| N-Methylmaleimide | Water | Moderate to High | Higher yield of N-methyl-oxabicycloheptene adduct |
Experimental Protocol: Diels-Alder Reaction of a 3-Substituted Furan in Water (Analogous to this compound)
This protocol is based on procedures developed for the aqueous Diels-Alder reaction of furoic acids.[3][5]
Materials:
-
This compound
-
N-Methylmaleimide
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and N-methylmaleimide.
-
Add deionized water to the flask.
-
Heat the mixture to reflux with vigorous stirring for a specified period (monitoring by TLC or ¹H NMR is recommended).
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Pathway for Aqueous Diels-Alder
Caption: Aqueous Diels-Alder reaction pathway.
Metabolic Reactivity: Potential for Bioactivation
In the context of drug development, understanding the metabolic fate of a molecule is paramount. Furan-containing compounds can undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to form reactive intermediates that can covalently bind to cellular macromolecules, potentially leading to toxicity.
Key Principles:
-
Oxidative Ring Opening: The furan ring can be oxidized by CYP enzymes to form a reactive α,β-unsaturated dicarbonyl species. For unsubstituted furan, this metabolite is cis-2-butene-1,4-dial.
-
Formation of Reactive Metabolites: This electrophilic intermediate can react with cellular nucleophiles such as glutathione (GSH), proteins, and DNA, leading to the formation of adducts.
-
Influence of Substituents: The nature and position of substituents on the furan ring can influence the rate and regioselectivity of metabolic oxidation and the reactivity of the resulting metabolites. While specific data for this compound is unavailable, the presence of the electron-withdrawing group might influence which CYP isozymes are involved in its metabolism.
-
Human Metabolism: 3-Furoic acid has been identified as a human metabolite, suggesting that furan-3-carboxylic acid derivatives can be processed in biological systems.[6][7][8]
Proposed Metabolic Activation Pathway
Caption: Potential bioactivation of the furan ring.
Conclusion
The acrylic acid substituent at the 3-position of the furan ring in this compound exerts a significant deactivating effect on the ring's reactivity towards electrophilic substitution and its participation as a diene in Diels-Alder reactions. Electrophilic attack is predicted to occur at the C5 position. While Diels-Alder reactions are likely to be sluggish in organic solvents, the use of aqueous media may provide a viable strategy for promoting cycloaddition. From a drug development perspective, the potential for metabolic activation of the furan ring to a reactive dicarbonyl species warrants careful consideration and experimental investigation. The data and protocols presented in this guide provide a foundational framework for researchers to explore and harness the chemical and biological properties of this intriguing molecule. Further experimental studies are necessary to quantify the reactivity of this compound and to fully elucidate its metabolic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 4. Green Chemistry publication: Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Biorizon [biorizon.eu]
- 5. researchgate.net [researchgate.net]
- 6. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 3-Furoic acid (HMDB0000444) [hmdb.ca]
- 8. repository.tudelft.nl [repository.tudelft.nl]
synonyms for 3-(3-Furyl)acrylic acid like (E)-3-(furan-3-yl)prop-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-Furyl)acrylic acid, its synonyms, chemical properties, and its significant application as a key intermediate in the development of potent kinase inhibitors for therapeutic use. This document details experimental protocols, quantitative data, and the underlying biological pathways to support researchers in the field of drug discovery.
Chemical Identity and Synonyms
This compound is a versatile organic compound. To ensure comprehensive literature review and compound identification, a list of its synonyms and key identifiers is provided below.
| Identifier Type | Value | Citation |
| Systematic Name | (E)-3-(furan-3-yl)prop-2-enoic acid | |
| Common Synonyms | This compound, 3-Furanacrylic Acid, trans-3-Furanacrylic acid | |
| CAS Registry Number | 39244-10-5, 81311-95-7 | |
| Molecular Formula | C₇H₆O₃ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| InChI Key | JHAPZUDWRRBZHZ-OWOJBTEDSA-N |
Role in the Synthesis of TAK1 Inhibitors
This compound is a crucial reactant in the synthesis of 7-aminofuro[2,3-c]pyridines, a class of compounds that have been identified as potent inhibitors of TGF-β-activated kinase 1 (TAK1).[1] TAK1 is a key signaling molecule in inflammatory and cancer pathways, making it an attractive target for drug development.[2] The 7-aminofuro[2,3-c]pyridine scaffold, derived from this compound, has been optimized for potency, selectivity, and pharmacokinetic properties, leading to the discovery of promising preclinical candidates.[3]
Quantitative Data: Inhibition of TAK1
The following table summarizes the in vitro potency of a representative 7-aminofuro[2,3-c]pyridine derivative, designated as compound 13a , which was synthesized using this compound as a starting material.[3]
| Compound | TAK1 IC₅₀ (nM) | Cellular Mechanistic Potency (nM) | Citation |
| 13a | ~10 | Not explicitly quantified, but described as potent | [3][4] |
Experimental Protocols
Synthesis of 7-aminofuro[2,3-c]pyridine TAK1 Inhibitors
While the specific multi-step synthesis of the final 7-aminofuro[2,3-c]pyridine inhibitors from this compound is complex and proprietary to the discovering institution, the initial steps would involve the activation of the carboxylic acid of this compound and its subsequent reaction with an appropriate amino-pyridine precursor to form the furo[2,3-c]pyridine core. The general approach for similar heterocyclic constructions often involves the following conceptual steps:
-
Amide Coupling: Activation of the carboxylic acid of this compound (e.g., conversion to an acid chloride or use of coupling agents like EDC/HOBt) followed by reaction with a substituted aminopyridine.
-
Intramolecular Cyclization: The resulting amide undergoes an intramolecular cyclization to form the furo[2,3-c]pyridinone ring system. This can be promoted by various reagents and conditions depending on the specific substrate.
-
Functional Group Interconversion: The ketone of the pyridinone is then typically converted to the desired amine functionality through a series of chemical transformations.
A detailed, step-by-step protocol for the specific synthesis of compound 13a is not publicly available in the cited literature. Researchers should refer to the general principles of heterocyclic chemistry and the supplementary information of the cited papers for analogous transformations.
In Vitro TAK1 Kinase Inhibition Assay
The following is a generalized experimental protocol for determining the in vitro inhibitory activity of compounds against TAK1, based on common kinase assay methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against TAK1 kinase.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare a 1x kinase assay buffer from a concentrated stock. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the 1x kinase assay buffer.
-
Plate Setup:
-
Test Wells: Add 1 µL of the test inhibitor at various concentrations.
-
Positive Control Wells: Add 1 µL of DMSO.
-
Blank (No Enzyme) Wells: Add 1 µL of DMSO.
-
-
Enzyme Addition: Add 2 µL of the diluted TAK1/TAB1 enzyme solution to the "Test" and "Positive Control" wells. Add 2 µL of 1x kinase assay buffer to the "Blank" wells.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways.
Caption: Overview of the TAK1 signaling pathway.
Experimental Workflow for In Vitro TAK1 Kinase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the in vitro potency of a TAK1 inhibitor.
Caption: Workflow for TAK1 in vitro kinase inhibition assay.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-(3-Furyl)acrylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Furyl)acrylic acid is a versatile organic compound that serves as a valuable building block in a variety of synthetic applications. Its structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts unique reactivity and makes it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the preparation of bioactive compounds.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Melting Point | 155-158 °C | [1] |
| Appearance | White to cream to brown crystals or powder | [MySkinRecipes] |
| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) | [2] |
Synthesis of this compound
This compound can be synthesized through several methods, including the Knoevenagel condensation, Perkin reaction, and Wittig reaction. The choice of method may depend on the desired scale, purity requirements, and available starting materials.
Knoevenagel Condensation
This is a widely used method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Table 1: Synthesis of this compound via Knoevenagel Condensation
| Catalyst/Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Pyridine/Piperidine | 2.5 h | 95 °C | 92.8% | 99.5% | [3] |
| Pyridine | 2 h | 80-90 °C | 82% | - | [1] |
| Pyridine | 2 h | 85-90 °C | 75.2% | 95.10% (HPLC) | [4] |
Experimental Protocol: Knoevenagel Condensation
-
Materials: 3-furaldehyde (10.0 g), malonic acid (15.0 g), pyridine (12 mL).
-
Procedure:
-
To a round-bottom flask, add 3-furaldehyde and malonic acid to pyridine.
-
Heat the mixture with stirring at 80-90°C for 2 hours.[1]
-
After the reaction is complete, pour the reaction solution into ice water.
-
Adjust the pH to weakly acidic with 1 N hydrochloric acid.
-
Collect the precipitated crystals by filtration.
-
Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid.
-
Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the residue from an ethyl acetate-hexane mixed solvent to obtain pure this compound.[1]
-
References
Applications of 3-(3-Furyl)acrylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Furyl)acrylic acid is a versatile building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic compounds with diverse biological activities. Its rigid, planar structure and the presence of the furan ring, a known pharmacophore, make it an attractive scaffold for the design of novel therapeutic agents. This document provides an overview of the key applications of this compound in medicinal chemistry, including its use in the development of enzyme inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts.
Inhibition of Histidine Ammonia-Lyase (HAL)
Application Note: this compound and its derivatives have been identified as competitive inhibitors of histidine ammonia-lyase (HAL), an enzyme that catalyzes the deamination of L-histidine to urocanic acid. Inhibition of HAL is a potential therapeutic strategy for certain metabolic disorders. Heteroaryl acrylates, including furanyl derivatives, have shown potent inhibitory activity against HAL.
Quantitative Data:
While the specific Kᵢ value for this compound is not explicitly available in the reviewed literature, related furanyl and other heteroarylacrylates have demonstrated competitive inhibition with Kᵢ values in the micromolar range.[1]
| Compound Class | Inhibition Type | Kᵢ Range (µM) |
| Furanylacrylates | Competitive | 18 - 139[1] |
| Thiophenylacrylates | Competitive | 18 - 139[1] |
| Benzofuranylacrylates | Competitive | 18 - 139[1] |
| Benzothiophenylacrylates | Competitive | 18 - 139[1] |
Experimental Protocol: Histidine Ammonia-Lyase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against HAL.
Materials:
-
Histidine Ammonia-Lyase (HAL) from a suitable source (e.g., Pseudomonas putida)
-
L-histidine (substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (pH 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of HAL in potassium phosphate buffer.
-
Prepare a stock solution of L-histidine in potassium phosphate buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
-
Assay:
-
In a quartz cuvette, combine the potassium phosphate buffer, a specific concentration of the inhibitor solution (or buffer for control), and the enzyme solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for 5 minutes.
-
Initiate the reaction by adding the L-histidine solution to the cuvette.
-
Immediately monitor the increase in absorbance at 277 nm, which corresponds to the formation of urocanic acid.
-
Record the initial reaction velocity.
-
-
Data Analysis:
-
Repeat the assay with varying concentrations of both the substrate and the inhibitor.
-
Determine the kinetic parameters (Kₘ and Vₘₐₓ) in the presence and absence of the inhibitor.
-
Construct a Lineweaver-Burk plot to determine the type of inhibition and calculate the inhibition constant (Kᵢ).
-
Signaling Pathway Diagram:
References
Application Notes and Protocols for the Preparation of TAK1 Inhibitors from 3-(3-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cancer pathways. Its role in mediating cellular responses to stimuli such as cytokines and pathogens makes it an attractive therapeutic target. This document provides detailed application notes and protocols for the use of 3-(3-Furyl)acrylic acid as a key reactant in the synthesis of a potent class of TAK1 inhibitors: 7-aminofuro[2,3-c]pyridines.
TAK1 Signaling Pathway
TAK1 is a central mediator of various signaling cascades, primarily activating the NF-κB and MAPK pathways. Upon stimulation by factors like TNF-α, IL-1β, or Toll-like receptor (TLR) ligands, a signaling cascade is initiated that leads to the activation of the TAK1 complex (TAK1, TAB1, and TAB2/3). Activated TAK1 then phosphorylates downstream targets, including IKKβ (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation). These pathways regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis. The inhibition of TAK1 can effectively block these downstream effects, providing a therapeutic strategy for inflammatory diseases and certain cancers.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Synthesis of 7-aminofuro[2,3-c]pyridine TAK1 Inhibitors
The synthesis of the 7-aminofuro[2,3-c]pyridine core from this compound is a multi-step process. The general workflow involves the construction of the furo[2,3-c]pyridine scaffold followed by functionalization.
Caption: General Synthetic Workflow.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the preparation of furo[2,3-c]pyridine scaffolds and their derivatives.
Protocol 1: Synthesis of the Furo[2,3-c]pyridin-7(6H)-one Core
This protocol outlines the key steps to construct the core heterocyclic structure from this compound.
Step 1: Formation of 3-(3-Furyl)acryloyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude 3-(3-Furyl)acryloyl chloride, which is used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a suspension of aluminum chloride (AlCl₃, 3.0 eq) in anhydrous DCM (15 mL/mmol) at 0 °C, add a solution of the crude 3-(3-Furyl)acryloyl chloride (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture carefully into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Cyclization to Furo[2,3-c]pyridin-7(6H)-one
-
The product from the previous step is subjected to a cyclization reaction, which can be achieved under various conditions, often involving a nitrogen source like ammonia or a primary amine, and may require heating. The specific conditions will depend on the substrate.
Protocol 2: Synthesis of 7-aminofuro[2,3-c]pyridine Derivatives
This protocol describes the conversion of the furo[2,3-c]pyridin-7(6H)-one core to the final amino-substituted inhibitors.
Step 4: Chlorination of Furo[2,3-c]pyridin-7(6H)-one
-
Treat the Furo[2,3-c]pyridin-7(6H)-one (1.0 eq) with a chlorinating agent such as phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the reaction mixture at reflux for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-chlorofuro[2,3-c]pyridine.
Step 5: Amination of 7-chlorofuro[2,3-c]pyridine
-
In a sealed tube, dissolve 7-chlorofuro[2,3-c]pyridine (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 7-aminofuro[2,3-c]pyridine derivative.
Data Presentation
The 7-aminofuro[2,3-c]pyridine class of compounds has demonstrated potent inhibitory activity against TAK1. A representative inhibitor from this series has shown an IC₅₀ value in the low nanomolar range.[1]
| Compound Class | Target | IC₅₀ (nM) |
| 7-aminofuro[2,3-c]pyridine | TAK1 | 4 |
Table 1: Inhibitory Potency of a Representative 7-aminofuro[2,3-c]pyridine TAK1 Inhibitor.[1]
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of potent 7-aminofuro[2,3-c]pyridine-based TAK1 inhibitors. The provided protocols offer a general framework for the preparation of these compounds, which can be further optimized and adapted for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The high potency of this class of inhibitors makes them promising candidates for further investigation in the development of novel therapeutics for inflammatory diseases and cancer.
References
Application Notes and Protocols: Antimicrobial Properties of 3-(3-Furyl)acrylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial properties of 3-(3-Furyl)acrylic acid and its derivatives, along with detailed protocols for assessing their efficacy. The information is intended to guide research and development efforts in the discovery of new antimicrobial agents.
Introduction
Furan-containing compounds are a well-established class of heterocyclic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring is a key structural motif in several commercially available drugs.[3] this compound is a furan derivative that, along with its analogues, has been investigated for its potential as an antimicrobial agent. The acrylic acid moiety, combined with the furan ring, provides a scaffold for further chemical modifications to modulate biological activity. This document summarizes the available quantitative data on the antimicrobial efficacy of these compounds and provides standardized protocols for their evaluation.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several derivatives of furylacrylic acid against a panel of bacteria and fungi. It is important to note that data for the parent compound, this compound, is limited in the public domain, and much of the available data is for its positional isomer, 3-(2-Furyl)acrylic acid, and other derivatives.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Esters and amides of 3-(5-nitro-2-furyl)acrylic acid | Escherichia coli | Active (specific MICs vary by derivative) | [4] |
| Staphylococcus aureus | Active (specific MICs vary by derivative) | [4] | |
| Saccharomyces cerevisiae | Active (specific MICs vary by derivative) | [4] | |
| Candida albicans | Active (specific MICs vary by derivative) | [4] | |
| Aspergillus niger | Active (specific MICs vary by derivative) | [4] | |
| Penicillium cyclopium | Active (specific MICs vary by derivative) | [4] | |
| 3-(Furan-2-yl)propenoic acid derivatives (starting materials) | Candida albicans (ATCC 10231) | 64 | [1] |
| Staphylococcus aureus (ATCC 29213) | 128 | [1] | |
| Escherichia coli (ATCC 25922) | 64-128 | [1] | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives (hydroarylation products) | Candida albicans (ATCC 10231) | 64 | [1] |
| Staphylococcus aureus (ATCC 29213) | 64-128 | [1] | |
| Escherichia coli (ATCC 25922) | 64-128 | [1] |
Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of antimicrobial activity. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and for the Agar Disk Diffusion Assay.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][6]
Materials:
-
Test compound (this compound or its derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., a standard antibiotic like ciprofloxacin or fluconazole)
-
Negative control (medium only)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: a. From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] d. Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix well. This creates the highest concentration to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, except for the negative control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculated with the microorganism.
-
Negative Control (Sterility Control): A well containing only the growth medium.
-
Growth Control: A well containing the growth medium and the microorganism, but no test compound.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed by the naked eye or with a plate reader.
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the antimicrobial activity by measuring the diameter of the zone of inhibition of microbial growth around a disk impregnated with the test compound.[5][7]
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile filter paper disks (6 mm in diameter)
-
Sterile swabs
-
Petri dishes
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes to a uniform depth and allow it to solidify.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: a. Dip a sterile swab into the standardized inoculum suspension. b. Rotate the swab against the side of the tube to remove excess fluid. c. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.
-
Application of Disks: a. Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent used to dissolve the test compound as a negative control, and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial properties of a test compound.
Caption: General workflow for antimicrobial susceptibility testing.
Potential Mechanisms of Action for Furan Derivatives
The precise mechanism of action for this compound is not well-defined. However, studies on related furan derivatives suggest several potential pathways through which they may exert their antimicrobial effects.[4]
Caption: Potential antimicrobial mechanisms of furan derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
Application Notes and Protocols for Polymerization Reactions Involving 3-(3-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing polymers are a versatile class of materials with significant potential in the biomedical field, largely owing to the unique reactivity of the furan moiety. The furan ring can participate in reversible Diels-Alder "click" reactions, enabling applications in drug delivery, self-healing materials, and tissue engineering.[1][2][3] 3-(3-Furyl)acrylic acid is a promising monomer for the synthesis of novel functional polymers. Its structure combines a polymerizable acrylic acid group with a furan ring, suggesting that the resulting polymer, poly(this compound), could be tailored for advanced biomedical applications.
While direct studies on the polymerization of this compound are not extensively reported in the literature, this document provides a comprehensive guide for researchers interested in this novel polymer. By drawing parallels with the well-established polymerization of acrylic acid and other furan-containing monomers, we present detailed protocols for its synthesis and polymerization, alongside proposed applications and characterization techniques.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 3-furaldehyde and malonic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Furaldehyde
-
Malonic acid
-
Pyridine
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add 10.0 g of 3-furaldehyde and 15.0 g of malonic acid to 12 mL of pyridine.
-
Heat the mixture with stirring at 80-90°C for 2 hours.
-
After the reaction is complete, pour the reaction solution into ice water.
-
Adjust the pH to weakly acidic using 1 N hydrochloric acid, which will cause a precipitate to form.
-
Collect the precipitated crystals by filtration.
-
Dissolve the crystals in ethyl acetate and wash the organic phase with 1 N hydrochloric acid.
-
Dry the organic layer with anhydrous magnesium sulfate and then concentrate it under reduced pressure.
-
Recrystallize the resulting residue from an ethyl acetate-hexane mixed solvent to obtain pure this compound.[4]
Polymerization of this compound
The polymerization of this compound can be expected to proceed via free-radical polymerization, similar to acrylic acid and its derivatives. The choice of initiator and solvent will be crucial in controlling the polymer's molecular weight and polydispersity.
Proposed Experimental Protocol: Free-Radical Polymerization of Poly(this compound)
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
Dissolve the desired amount of this compound in anhydrous DMF in a Schlenk flask.
-
Add the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 12-24 hours) under an inert atmosphere (nitrogen or argon).
-
To isolate the polymer, precipitate the viscous reaction mixture in a large excess of a non-solvent like methanol.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to understand its properties and potential applications.
Suggested Characterization Techniques:
| Property | Technique | Information Obtained |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure, disappearance of the monomer's vinyl protons, and presence of the polymer backbone signals. |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg) and thermal decomposition temperature (Td). |
Quantitative Data for Analogous Furan-Containing Polymers
As no specific data for poly(this compound) is available, the following table presents data for a related furan-containing polymer, poly(furfuryl methacrylate), to provide an indication of expected properties.
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Reference |
| Poly(furfuryl methacrylate) | 15,000 - 30,000 | 25,000 - 50,000 | 1.5 - 2.0 | ~95 | Based on typical values for polymethacrylates |
Note: This data is for a structurally related polymer and should be used as a general guideline. Actual values for poly(this compound) will need to be determined experimentally.
Potential Applications in Drug Development
The presence of the furan rings along the polymer backbone opens up exciting possibilities for drug delivery applications through the Diels-Alder reaction. Maleimide-functionalized drugs or targeting ligands can be conjugated to the polymer under mild conditions. This conjugation is often reversible, allowing for stimuli-responsive drug release.[1][5]
Proposed Application Workflow: Targeted Drug Delivery
The following workflow outlines a potential application of poly(this compound) in targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-healable functional polymers based on Diels–Alder ‘click chemistry’ involving substituted furan and triazolinedione derivatives: a simple and very fast approach - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 39244-10-5 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Esterification of 3-(3-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 3-(3-Furyl)acrylic acid, a valuable intermediate in pharmaceutical and chemical research. The primary method detailed is the Fischer-Speier esterification, a classic and effective acid-catalyzed reaction.
Introduction
This compound and its ester derivatives are important building blocks in the synthesis of various organic molecules, including active pharmaceutical ingredients. The esterification of the carboxylic acid group is a fundamental transformation that allows for further chemical modifications. The Fischer-Speier esterification is a reliable and widely used method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] This process is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[2]
Data Presentation: Reaction Conditions for Esterification of Acrylic and Cinnamic Acids
While specific data for the esterification of this compound is not extensively available, the following table summarizes typical reaction conditions for the Fischer esterification of structurally related α,β-unsaturated carboxylic acids, such as acrylic acid and cinnamic acid. These conditions can serve as a strong starting point for the optimization of this compound esterification.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acrylic Acid | Methanol | Sulfuric Acid | 2% (v/v) | 60 | - | ~50-70 | [3][4] |
| Acrylic Acid | Ethanol | Sulfuric Acid | 2% (v/v) | 60 | - | - | [4] |
| Acrylic Acid | Methanol | p-Toluenesulfonic Acid | 2g | 60 | - | ~50-70 | [3] |
| Cinnamic Acid | Methanol | Sulfuric Acid | 50 mol % | Reflux (Microwave) | 2 min | 97 | [5] |
| Cinnamic Acid | Methanol | p-Toluenesulfonic Acid | 50 mol % | Reflux (Microwave) | 2 min | 91 | [5] |
| Cinnamic Acid | Various Alcohols | Sulfuric Acid | Catalytic | Reflux | 1-4 | High | [5][6] |
| Benzoic Acid | Methanol | Sulfuric Acid | Catalytic (0.1 mL) | 65 | - | 90 | [7] |
| Hydroxy Acid | Ethanol | Sulfuric Acid | Catalytic (3 mL) | Reflux | 2 | 95 | [7] |
Experimental Protocols
The following is a detailed protocol for the Fischer esterification of this compound with a generic primary alcohol (e.g., ethanol) to produce the corresponding ethyl ester.
Materials and Equipment:
-
This compound
-
Anhydrous ethanol (or other primary alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
Protocol:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in an excess of the anhydrous alcohol (e.g., 10-20 equivalents). The alcohol often serves as both the reactant and the solvent.[8]
-
Place a magnetic stir bar in the flask.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) or p-toluenesulfonic acid to the stirring solution.[1]
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a large excess of alcohol was used, it can be removed under reduced pressure using a rotary evaporator.[7]
-
Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with brine to remove any remaining aqueous contaminants.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, the crude product can be further purified by column chromatography or distillation.[6]
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the key aspects of the esterification protocol.
Caption: Fischer Esterification Reaction Pathway.
Caption: Experimental Workflow for Esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-(3-Furyl)acrylic Acid as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 3-(3-Furyl)acrylic acid as a key starting material for the synthesis of novel compounds with significant therapeutic potential. The following sections detail its application in the development of potent and selective kinase inhibitors and novel antimicrobial agents.
Application 1: Synthesis of 7-aminofuro[2,3-c]pyridine Derivatives as Potent TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory pathways and is implicated in various cancers.[1] this compound serves as a crucial building block for the synthesis of 7-aminofuro[2,3-c]pyridine derivatives, a class of potent and selective TAK1 inhibitors.
Experimental Protocol: Synthesis of a Representative TAK1 Inhibitor (Compound 13a)
This protocol outlines the multi-step synthesis of a potent 7-aminofuro[2,3-c]pyridine TAK1 inhibitor, designated as compound 13a in previously published research.[1]
Step 1: Synthesis of this compound
This initial step can be achieved via a Knoevenagel condensation between 3-furaldehyde and malonic acid.
-
Reagents: 3-furaldehyde, malonic acid, pyridine, piperidine.
-
Procedure:
-
To a solution of 3-furaldehyde (1.0 eq) and malonic acid (1.4 eq) in pyridine (2.4 eq), add a catalytic amount of piperidine (0.025 eq).
-
Heat the reaction mixture at 95°C for 2.5 hours.
-
After cooling, pour the mixture into cold 1.0 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield this compound. Recrystallization from a suitable solvent like an ethyl acetate-hexane mixture can be performed for further purification.[2]
-
Step 2: Multi-step Synthesis of the 7-aminofuro[2,3-c]pyridine Core
The following steps are adapted from generalized procedures for the synthesis of similar compounds and may require optimization.
-
A. Amide Formation: Convert the carboxylic acid of this compound to an amide. This can be achieved by first converting the acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a desired amine.
-
B. Cyclization to Furo[2,3-c]pyridine: The furan and acrylic acid moieties are elaborated and cyclized to form the core heterocyclic structure. This often involves a series of reactions including halogenation, nitration, reduction, and cyclization, specific details of which can be found in specialized literature.[3]
-
C. Functionalization: The final step involves the amination at the 7-position of the furo[2,3-c]pyridine core to yield the final inhibitor. This is typically achieved through a nucleophilic aromatic substitution reaction with a suitable amine.
Quantitative Data: Kinase Inhibitory Activity
The synthesized 7-aminofuro[2,3-c]pyridine derivatives exhibit potent and selective inhibition of TAK1. Below is a table summarizing the inhibitory activity of a representative compound from this class.
| Compound | Target Kinase | IC50 (nM) |
| Compound 13a | TAK1 | ~10-30 |
| MEK1 | >1000 | |
| ERK2 | >1000 | |
| p38α | >500 | |
| SRC | >1000 | |
| LYN | >1000 |
Note: IC50 values are approximate and collated from multiple sources for illustrative purposes. Specific assay conditions can be found in the cited literature.[1][4]
TAK1 Signaling Pathway
The diagram below illustrates the central role of TAK1 in mediating inflammatory signaling cascades initiated by stimuli such as TNF-α and IL-1. TAK1 activation leads to the downstream activation of NF-κB and MAPK pathways (JNK and p38), culminating in the expression of pro-inflammatory genes.
Application 2: Synthesis of 3-Aryl-3-(3-furyl)propanoic Acid Derivatives as Antimicrobial Agents
Leveraging the reactivity of the acrylic acid moiety, this compound can be used to synthesize novel propanoic acid derivatives with promising antimicrobial properties. The protocol below is adapted from the synthesis of analogous 3-aryl-3-(furan-2-yl)propanoic acids, which have demonstrated significant activity against various microbial strains.[5][6][7]
Experimental Protocol: Synthesis of a Representative 3-Aryl-3-(3-furyl)propanoic Acid
This protocol describes a Friedel-Crafts-type Michael addition of an arene to the activated double bond of this compound.
-
Reagents: this compound, an arene (e.g., benzene, toluene, xylene), a strong Brønsted or Lewis acid (e.g., triflic acid (TfOH) or aluminum chloride (AlCl₃)).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the chosen arene, which acts as both reactant and solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the strong acid catalyst (e.g., TfOH, 1.1 eq) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-3-(3-furyl)propanoic acid derivative.
-
Quantitative Data: Antimicrobial Activity
The resulting 3-aryl-3-(furyl)propanoic acid derivatives have shown notable antimicrobial activity. The following table presents representative data for analogous compounds.
| Compound Class | Test Organism | Activity (at 64 µg/mL) |
| 3-Aryl-3-(furyl)propanoic acid derivatives | Candida albicans | Good activity |
| Escherichia coli | Moderate activity | |
| Staphylococcus aureus | Moderate activity |
Note: The data is based on studies of 3-aryl-3-(furan-2-yl)propanoic acids and is expected to be indicative of the activity of the corresponding 3-furyl isomers.[5][7]
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel compounds derived from this compound.
References
- 1. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-(3-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(3-Furyl)acrylic acid in various matrices. The protocols are intended as a starting point and should be validated for specific applications.
Introduction
This compound is a furan-containing compound with potential applications in drug development and as a chemical intermediate. Accurate quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for the quantification of small molecules.
Analytical Methods
A summary of the analytical methods for the quantification of this compound is presented below. Detailed protocols follow in the subsequent sections.
| Method | Instrumentation | Sample Type | Key Parameters |
| HPLC-UV | HPLC with UV Detector | Plasma, Urine, Simple Matrices | Reverse-phase C18 column, UV detection at 210 nm, Isocratic or gradient elution with acetonitrile and acidified water. |
| GC-MS | Gas Chromatograph with Mass Spectrometer | Urine, Volatile Matrices | Derivatization required (e.g., silylation), Capillary GC column (e.g., DB-5ms), Electron Ionization (EI) source, Selected Ion Monitoring (SIM) for quantification. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
3.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid, HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS) (e.g., 2-Furoic acid or a structurally similar compound not present in the sample)
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 15% B, 5-15 min: 15-40% B, 15-20 min: 40-15% B, 20-25 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | 210 nm |
| Run Time | 25 minutes |
3.1.3. Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase (15% acetonitrile in water with 0.1% acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3.1.4. Sample Preparation (Urine)
-
Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of internal standard solution.
-
Dilute with 900 µL of mobile phase.
-
Vortex and transfer to an HPLC vial.
3.1.5. Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of unknown samples from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the quantification of this compound, which requires derivatization to increase volatility.
3.2.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Biological matrix (e.g., urine)
3.2.2. Instrumentation and GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MSD Temp. | 230 °C (Source), 150 °C (Quadrupole) |
| Acquisition | Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and IS. |
3.2.3. Sample Preparation and Derivatization (Urine)
-
Thaw urine samples and centrifuge at 2,000 x g for 10 minutes.
-
To 200 µL of supernatant in a glass tube, add 20 µL of internal standard solution.
-
Acidify the sample to pH < 2 with hydrochloric acid.
-
Extract twice with 1 mL of ethyl acetate by vortexing for 2 minutes.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
3.2.4. Calibration and Quantification
Prepare calibration standards in the blank biological matrix and process them in the same manner as the samples. Create a calibration curve by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the concentration.
Visualizations
Experimental Workflows
3-(3-Furyl)acrylic Acid: A Versatile Intermediate in the Synthesis of Novel Therapeutics
For Immediate Release
[City, State] – [Date] – 3-(3-Furyl)acrylic acid is emerging as a critical building block in the synthesis of complex pharmaceutical compounds, notably in the development of selective κ-opioid receptor agonists and potent TAK1 kinase inhibitors. Its unique chemical structure provides a valuable scaffold for creating novel therapeutics targeting pruritus, pain, and inflammatory diseases. This document outlines the application of this compound as a key intermediate and provides detailed protocols for its utilization in the synthesis of Nalfurafine and 7-aminofuro[2,3-c]pyridine derivatives.
Application in the Synthesis of Nalfurafine
Nalfurafine (TRK-820) is a selective κ-opioid receptor agonist approved for the treatment of uremic pruritus in patients undergoing hemodialysis.[1] The final step in the synthesis of Nalfurafine involves the amide coupling of (E)-3-(3-furyl)acrylic acid with a complex morphinan-derived amine. This reaction is crucial for introducing the furan moiety, which is essential for the drug's pharmacological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol |
| Melting Point | 155-158 °C |
| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) |
| Appearance | Off-white to pale yellow crystalline powder |
Experimental Protocol: Synthesis of Nalfurafine via Amide Coupling
This protocol describes the coupling of (E)-3-(3-furyl)acrylic acid with the advanced morphinan intermediate, (4R,4aS,7R,7aR,12bS)-7-amino-3-(cyclopropylmethyl)-N-methyl-1,2,3,4,4a,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol. The reaction is typically carried out using standard peptide coupling reagents.
Materials:
-
(E)-3-(3-furyl)acrylic acid
-
(4R,4aS,7R,7aR,12bS)-7-amino-3-(cyclopropylmethyl)-N-methyl-1,2,3,4,4a,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (E)-3-(3-furyl)acrylic acid (1.2 equivalents) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the morphinan amine intermediate (1.0 equivalent) in anhydrous DMF.
-
Add the amine solution and DIPEA (2.0 equivalents) to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Nalfurafine.
Table 2: Synthesis of Nalfurafine - Reaction Parameters
| Parameter | Condition |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Flash Column Chromatography |
Note: The specific yield for this reaction is not detailed in the reviewed literature but is a critical parameter for process optimization.
Application in the Synthesis of TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory signaling pathways, making it an attractive target for the treatment of cancer and inflammatory diseases.[2] this compound serves as a reactant in the preparation of 7-aminofuro[2,3-c]pyridine derivatives, a class of potent TAK1 inhibitors.
TAK1 Signaling Pathway
TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. This activation triggers downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, which regulate the expression of inflammatory mediators. Inhibition of TAK1 can effectively block these inflammatory responses.
Experimental Protocol: Synthesis of a 7-aminofuro[2,3-c]pyridine Intermediate
The synthesis of the furo[2,3-c]pyridine core involves a multi-step sequence. While the exact, detailed protocol for the direct use of this compound in the synthesis of a final TAK1 inhibitor is part of proprietary research, a general workflow can be outlined based on the known chemistry of furo[2,3-c]pyridine synthesis. The furan ring from this compound is a key structural element of the final inhibitor. A plausible synthetic route involves the initial conversion of this compound to a more reactive derivative, which is then used to construct the fused ring system.
Table 3: Key Data for a Representative 7-aminofuro[2,3-c]pyridine TAK1 Inhibitor (Compound 13a from Hornberger et al., 2013)
| Parameter | Value |
| TAK1 IC₅₀ | ~10 nM |
| Cellular Potency | Potent inhibition in cellular assays |
| Pharmacokinetics | Good pharmacokinetic properties in mice |
| In Vivo Efficacy | Active in an ovarian cancer model |
Note: The specific yield and detailed protocol for the synthesis of this compound from this compound are not publicly available.
Conclusion
This compound is a valuable and versatile intermediate in modern pharmaceutical synthesis. Its application in the creation of Nalfurafine and a novel class of TAK1 inhibitors highlights its importance in developing treatments for a range of medical conditions. The protocols provided herein offer a foundation for researchers and drug development professionals to explore the potential of this key building block in future therapeutic innovations. Further process development to optimize reaction yields and conditions is a critical next step for large-scale production.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(3-Furyl)acrylic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(3-Furyl)acrylic acid.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Incomplete removal of unreacted starting materials (3-furaldehyde, malonic acid).- Presence of side-products from the synthesis (e.g., self-condensation products).- Trapped solvent in the crystals. | - Perform an acid-base extraction prior to recrystallization to remove neutral and basic impurities.- Optimize the recrystallization solvent system. A mixture of ethyl acetate and hexane is often effective[1][2].- Ensure slow cooling during recrystallization to allow for proper crystal lattice formation, which excludes impurities[3].- Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.- Ensure the final product is thoroughly dried under vacuum to remove residual solvent. |
| Product Discoloration (Yellow or Brown Tint) | - Presence of colored impurities, potentially from the starting 3-furaldehyde or degradation products.- Charring during a reaction that was run at too high a temperature. | - Treat the solution with activated charcoal (decolorizing carbon) before the hot filtration step in recrystallization[4]. Use a minimal amount to avoid adsorbing the desired product.- Ensure the reaction temperature during synthesis does not significantly exceed the recommended range (e.g., 80-90°C for the Doebner modification)[2]. |
| Oily Product Instead of Crystalline Solid | - Presence of impurities that are depressing the melting point.- The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures. | - Wash the crude product with a non-polar solvent like hexane to remove highly non-polar, oily impurities before attempting recrystallization.- Adjust the solvent system for recrystallization. If using a single solvent, try adding an anti-solvent dropwise to induce crystallization. For example, if dissolved in ethyl acetate, slowly add hexane until turbidity persists, then heat to redissolve and cool slowly[1][2]. |
| Poor Crystal Formation or No Crystallization | - The solution is not saturated.- The solution has cooled too rapidly.- Presence of impurities inhibiting crystal nucleation. | - If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line, or by adding a seed crystal of pure this compound.- Ensure the flask is not disturbed during the cooling process[3].- If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Low Yield After Purification | - Too much solvent used during recrystallization, leading to product loss in the mother liquor.- Premature crystallization during hot gravity filtration.- Product loss during transfers or washes. | - Use the minimum amount of hot solvent necessary to dissolve the crude product for recrystallization[3].- Preheat the funnel and filter paper for hot gravity filtration to prevent the product from crashing out.- Minimize the number of transfer steps.- Wash the final crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Knoevenagel-Doebner reaction?
A1: The most common impurities include unreacted starting materials such as 3-furaldehyde and malonic acid, as well as the basic catalyst used, typically pyridine or piperidine[4][5]. Side-products from condensation reactions may also be present.
Q2: What is the recommended method for initial purification of the crude product?
A2: An initial acid-base extraction is highly effective for purifying carboxylic acids like this compound. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent (like ethyl acetate) to remove neutral impurities, and then the aqueous layer is acidified (e.g., with 1N HCl) to precipitate the purified acid[1]. The precipitated solid can then be collected by filtration.
Q3: Which solvent system is best for recrystallizing this compound?
A3: A mixed solvent system of ethyl acetate and hexane is frequently reported to be effective for the recrystallization of this compound, yielding a high-purity product[1][2]. Another option is recrystallization from dilute ethanol[4]. The ideal solvent system should dissolve the compound when hot but have low solubility at room temperature or colder[3].
Q4: My purified product is still slightly colored. What can I do?
A4: To remove persistent color, you can perform a recrystallization step that includes the use of activated charcoal. Dissolve the crude acid in a suitable hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize[4].
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed by several methods. Melting point determination is a straightforward technique; pure this compound has a reported melting point of 155-158 °C[1]. Spectroscopic methods such as ¹H-NMR and ¹³C-NMR can confirm the structure and identify impurities. Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used to assess purity[2][6].
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
-
Dissolution and Extraction: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel, venting frequently. The this compound will react with the base and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acid has been extracted.
-
Organic Impurity Removal: The initial organic layer, which contains neutral impurities, can be discarded.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1N hydrochloric acid (HCl) while stirring until the solution becomes acidic (pH ~2), which will cause the purified this compound to precipitate out as a solid[1].
-
Filtration: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Recrystallization: Dissolve the filtered solid in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Crystallization and Drying: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system, for example, a mixture of hexane and ethyl acetate[6].
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate[6].
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions that contain the pure this compound (as determined by TLC). Evaporate the solvent using a rotary evaporator to obtain the purified product.
Visual Guides
Caption: Workflow for Purification via Acid-Base Extraction and Recrystallization.
Caption: Logical Flowchart for Troubleshooting Common Purification Issues.
References
- 1. This compound | 39244-10-5 [chemicalbook.com]
- 2. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]
- 3. Home Page [chem.ualberta.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
minimizing isomer impurities in 3-(3-Furyl)acrylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(3-Furyl)acrylic acid, with a focus on minimizing isomer impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My Knoevenagel condensation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The basic catalyst (e.g., pyridine, piperidine) is crucial. Ensure it is fresh and free of contaminants. Older or impure catalysts may have reduced activity. Consider switching to a different base, as catalyst choice can significantly impact reaction rate and yield. In some cases, pyrrolidine has been shown to be more efficient than piperidine in Knoevenagel-type condensations.[1][2][3]
-
Reaction Conditions: Suboptimal temperature and reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). While some reactions proceed at room temperature, gentle heating is often beneficial. However, excessively high temperatures or prolonged reaction times can promote side reactions.
-
Purity of Reactants: Impurities in the 3-furaldehyde or malonic acid can interfere with the reaction. It is advisable to use freshly distilled 3-furaldehyde.
-
Stoichiometry: Ensure the correct molar ratios of reactants and catalyst are used. An excess of the base can sometimes lead to undesired side reactions.
Below is a troubleshooting workflow to address low yields:
Caption: Troubleshooting logic for low yield.
Issue 2: High Levels of Isomer Impurities
Q: My final product contains a significant amount of the undesired Z-isomer. How can I increase the proportion of the desired (E)-3-(3-Furyl)acrylic acid?
A: The formation of (E)- and (Z)-isomers is a common challenge in the synthesis of acrylic acids. The desired (E)-isomer is generally the thermodynamically more stable product. Therefore, reaction conditions should be optimized to favor thermodynamic control.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures typically favor the formation of the more stable thermodynamic product. However, this must be balanced against the potential for side reactions. It is recommended to monitor the E/Z ratio over time to determine the optimal reaction duration.
-
Choice of Base and Solvent: The polarity of the solvent and the nature of the base can influence the stereochemical outcome of the reaction. While pyridine is commonly used as both a solvent and a base, other amine bases like piperidine can also be employed. The choice of base can affect the reaction rate and potentially the isomer ratio.
-
Post-synthesis Isomerization: If a mixture of isomers is obtained, it may be possible to convert the undesired Z-isomer to the more stable E-isomer. This can sometimes be achieved by heating the mixture in the presence of a catalytic amount of acid or iodine.
-
Purification: Recrystallization is a key step in isolating the pure (E)-isomer. The choice of solvent system is critical. A solvent system in which the (E)-isomer has lower solubility than the (Z)-isomer at low temperatures is ideal. Common solvent systems for recrystallization of acrylic acids include ethanol/water or ethyl acetate/hexane mixtures.[4]
The following table summarizes the expected impact of key reaction parameters on the E/Z isomer ratio, based on general principles of Knoevenagel and Perkin reactions.
| Parameter | Condition | Expected Impact on (E)-Isomer Formation | Rationale |
| Temperature | Higher | Increase | Favors the more thermodynamically stable (E)-isomer. |
| Reaction Time | Longer | Increase | Allows for equilibration to the more stable (E)-isomer. |
| Base | Weaker Base | May Increase | Stronger bases can lead to faster, less selective reactions. |
| Solvent | Polar Protic | May Increase | Can influence the stability of the transition states leading to each isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods are the Knoevenagel condensation and the Perkin reaction.[5]
-
Knoevenagel Condensation: This involves the reaction of 3-furaldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[5][6] This method is often preferred due to its milder reaction conditions.
-
Perkin Reaction: This reaction uses the condensation of an aromatic aldehyde (3-furaldehyde) with an acid anhydride (e.g., acetic anhydride) and an alkali salt of the acid (e.g., potassium acetate). This method typically requires higher temperatures.
Q2: How can I quantify the E/Z isomer ratio in my product mixture?
A2: The most common and effective method for quantifying the E/Z isomer ratio is ¹H NMR spectroscopy. The vinylic protons of the (E)- and (Z)-isomers will have distinct chemical shifts and coupling constants. For (E)-isomers of acrylic acids, the coupling constant (J-value) for the vinylic protons is typically in the range of 12-18 Hz, while for (Z)-isomers, it is in the range of 6-12 Hz. The ratio of the isomers can be determined by integrating the corresponding proton signals. For (E)-3-(3-Furyl)acrylic acid, a characteristic ¹H NMR signal is a doublet with a coupling constant of approximately 15.8 Hz.[4] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for separating and quantifying the isomers.
Q3: What are the key steps in a typical experimental protocol for the Knoevenagel condensation of 3-furaldehyde and malonic acid?
A3: A general protocol is as follows:
-
Combine 3-furaldehyde, malonic acid, and pyridine in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture with stirring for a specified time (e.g., 2 hours at 80-90°C).[4]
-
After cooling, the reaction mixture is poured into cold dilute acid (e.g., hydrochloric acid) to precipitate the crude product.
-
The crude solid is collected by filtration and washed with water.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate-hexane, to yield the final (E)-3-(3-Furyl)acrylic acid.[4]
Below is a workflow diagram for this experimental protocol:
Caption: Experimental workflow for Knoevenagel synthesis.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or in contact with skin. It should be handled in a well-ventilated fume hood. 3-Furaldehyde can be irritating to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-(Aryl)acrylic Acids
| Reaction Type | Aldehyde | Reagents | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Purity/Isomer Ratio | Reference |
| Knoevenagel | 3-Furaldehyde | Malonic acid | Pyridine | 80-90 | 2 | 82 | (E)-isomer confirmed by ¹H NMR | [4] |
| Knoevenagel | Furfural | Malonic acid | Pyridine/Piperidine | 95 | 2.5 | 92.8 | 99.5% purity | [7] |
| Knoevenagel | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Pyrrolidine | RT | 8 | ~100 (conversion) | Not specified | [1][3] |
| Knoevenagel | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine | RT | 8 | ~91 (conversion) | Not specified | [1][3] |
| Patent Method | 3-Furaldehyde | Malonic acid | Pyridine | 85-90 | 2 | 75.2 | 95.10% (E)-isomer by HPLC | CN111518061A[5] |
Note: The data presented is a compilation from various sources and may involve different analytical techniques for yield and purity determination. Direct comparison should be made with caution. The synthesis of other aryl acrylic acids is included to provide a broader context for reaction optimization.
Detailed Experimental Protocols
Protocol 1: Knoevenagel Synthesis of (E)-3-(3-Furyl)acrylic Acid
This protocol is adapted from a literature procedure for the synthesis of (E)-3-(3-Furyl)acrylic acid.[4]
Materials:
-
3-Furaldehyde (10.0 g)
-
Malonic acid (15.0 g)
-
Pyridine (12 mL)
-
1 N Hydrochloric acid
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add pyridine (12 mL), 3-furaldehyde (10.0 g), and malonic acid (15.0 g).
-
Heat the mixture with stirring at 80-90°C for 2 hours.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Adjust the pH to weakly acidic with 1 N hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitated crystals by filtration.
-
Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the residue from a mixed solvent of ethyl acetate and n-hexane to obtain pure (E)-3-(3-Furyl)acrylic acid.
-
The expected yield is approximately 11.78 g (82%).[4] The product can be characterized by ¹H-NMR, with an expected doublet for one of the vinylic protons at δ 6.16 with a coupling constant of J = 15.8 Hz, characteristic of the (E)-isomer.[4]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. This compound | 39244-10-5 [chemicalbook.com]
- 5. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]
- 6. chemrj.org [chemrj.org]
- 7. researchgate.net [researchgate.net]
challenges in the scale-up of 3-(3-Furyl)acrylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3-Furyl)acrylic acid, with a focus on challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale.
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Ensure the catalyst (e.g., pyridine, piperidine) is fresh and dry. For solid catalysts, verify surface area and activity. - Consider screening alternative catalysts, such as different amines or solid-supported bases, which may offer better performance at scale. |
| Suboptimal Reaction Temperature | - For Knoevenagel condensations, a temperature range of 80-100°C is typical.[1] - For Perkin reactions, temperatures can be higher (around 150°C), but this increases the risk of side reactions.[2] - At scale, ensure uniform heating to avoid localized hot or cold spots.[3] |
| Poor Mixing | - Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. - For larger reactors, ensure the impeller design and stirring speed are sufficient to maintain a homogeneous mixture.[3] |
| Impure Starting Materials | - Use freshly distilled 3-furaldehyde to remove any oxidized impurities. - Ensure malonic acid or acetic anhydride is of high purity and dry. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Isomer Formation | - The formation of (Z)-isomer impurities can be a challenge.[4] - Optimization of reaction conditions (temperature, catalyst) can favor the desired (E)-isomer. - Purification by recrystallization is often necessary to remove isomeric impurities. |
| Polymerization of Furan Ring | - Furan derivatives can be sensitive to strongly acidic conditions, leading to polymerization.[5] - Maintain careful pH control during the reaction and workup. - Promptly neutralize any acidic streams. |
| Decarboxylation of Malonic Acid | - Premature decarboxylation of malonic acid can occur at elevated temperatures, reducing the yield. - Control the rate of heating and maintain the optimal reaction temperature. |
| Side Reactions in Perkin Condensation | - The Perkin reaction can be accompanied by competitive transformations of intermediate carbanions.[1] - Careful control of reaction temperature and stoichiometry is crucial. |
Issue 3: Challenges in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Difficulty with Crystallization | - At a larger scale, controlling the cooling rate is critical for obtaining a consistent crystal size and purity. - Consider seeding the solution to induce crystallization. - For acrylic acids, falling film crystallization can be an effective technique at an industrial scale to avoid polymerization issues.[6] |
| Inefficient Filtration | - Fine particles can clog filter media, slowing down filtration. - Optimize crystallization to produce larger, more easily filterable crystals. - Select appropriate filter presses or centrifuges for the scale of operation. |
| Residual Solvent | - Ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove residual solvents from crystallization. |
| Colored Impurities | - Treatment with activated carbon during recrystallization can help remove colored impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is managing the exothermic nature of the condensation reaction.[5][7] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. It is crucial to have a robust cooling system and a well-defined plan for emergency quenching.[7]
Q2: Pyridine is often used as a catalyst and solvent, but it has significant environmental and health concerns. What are some greener alternatives for scale-up?
A2: Several alternatives to pyridine are being explored to make the synthesis more environmentally friendly.[4] These include:
-
Organocatalysts: Other amine catalysts like piperidine can be effective, sometimes in smaller quantities.[1]
-
Solid Catalysts: Using solid-supported base catalysts can simplify catalyst removal and recycling.
-
Solvent-free conditions: Some studies have shown the feasibility of running Knoevenagel condensations under solvent-free conditions, which significantly reduces waste.[8]
Q3: How can I minimize waste generation during the scale-up of this synthesis?
A3: Minimizing waste is a key consideration for industrial-scale synthesis. Strategies include:
-
Catalyst Recycling: Employing heterogeneous or recoverable homogeneous catalysts.
-
Solvent Recovery: Implementing distillation and other techniques to recover and reuse solvents.
-
Process Intensification: Exploring continuous flow reactors, which can offer better control, higher efficiency, and reduced waste compared to batch processes.[5]
-
Waste Stream Treatment: Developing specific procedures for treating aqueous and organic waste streams to neutralize hazardous components. For furan-containing waste, specific treatment processes may be required.[9]
Q4: What are the key parameters to monitor during a large-scale Knoevenagel condensation?
A4: For a successful and safe scale-up, continuous monitoring of key parameters is essential:
-
Temperature: Use multiple probes to ensure uniform temperature throughout the reactor.
-
Pressure: Monitor for any unexpected pressure increases, which could indicate a runaway reaction or gas evolution.
-
Reactant Addition Rate: In a semi-batch process, the rate of addition of one reactant to the other should be carefully controlled to manage the exotherm.
-
Stirrer Power Draw: A change in power draw can indicate a change in viscosity, which might signal polymerization or other issues.
-
Reaction Progress: Use in-situ monitoring techniques (e.g., IR, Raman) or frequent sampling for offline analysis (e.g., HPLC) to track the conversion of starting materials and the formation of products and impurities.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel | 3-Furaldehyde, Malonic Acid | Pyridine | 85-90 | 2 | 75.2 | [10] |
| Knoevenagel | Furfural, Malonic Acid | Pyridine | Boiling Water Bath | 2 | 91-92 | [2] |
| Perkin | Furfural, Acetic Anhydride | Potassium Acetate | 150 | 4 | - | [2] |
| Wittig | 3-Furaldehyde, Carbethoxymethylene triphenylphosphine | Toluene | Reflux | 2 | 73.0 | [10] |
Note: The yields reported are often for laboratory-scale synthesis and may need to be optimized for scale-up.
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Pyridine (Lab Scale)
This protocol is adapted from a literature procedure.[2]
-
Reactant Preparation: In a round-bottomed flask equipped with a reflux condenser, place freshly distilled 3-furaldehyde (1.0 mol), malonic acid (1.0 mol), and pyridine (0.6 mol).
-
Reaction: Heat the mixture on a boiling water bath for 2 hours.
-
Workup:
-
Cool the reaction mixture and dilute it with water.
-
Dissolve the resulting acid by adding concentrated aqueous ammonia.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with an excess of diluted (1:1) hydrochloric acid with stirring.
-
-
Isolation:
-
Cool the mixture in an ice bath for at least 1 hour to precipitate the product.
-
Filter the this compound, wash with cold water, and dry.
-
-
Purification: Recrystallize the crude product from dilute ethanol to obtain a purer product.
Protocol 2: Scale-up Considerations for Knoevenagel Condensation
-
Reactor Setup: Use a jacketed glass-lined or stainless steel reactor with an appropriate overhead stirrer, reflux condenser, and ports for reactant addition and temperature monitoring.
-
Reagent Charging: Charge the reactor with 3-furaldehyde and pyridine. Slowly add malonic acid in portions or as a solution to control the initial exotherm.
-
Temperature Control: Heat the reactor jacket using a thermal fluid to the desired reaction temperature. Monitor the internal temperature closely and adjust the jacket temperature as needed to maintain a stable reaction temperature.
-
Workup at Scale:
-
Cool the reactor and transfer the contents to a workup vessel.
-
Perform the aqueous ammonia and hydrochloric acid additions with efficient stirring to ensure proper mixing and pH control.
-
Use a filter press or centrifuge for solid-liquid separation.
-
-
Drying: Dry the product in a vacuum oven with precise temperature control to avoid degradation.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00028A [pubs.rsc.org]
- 3. amarequip.com [amarequip.com]
- 4. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. sulzer.com [sulzer.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102126765A - Method for treating furfural industrial waste water - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
stability issues and degradation pathways of 3-(3-Furyl)acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation pathways of 3-(3-Furyl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of furan and acrylic acid moieties, the primary stability concerns for this compound are sensitivity to light (photodegradation), susceptibility to hydrolysis under alkaline conditions, and potential for thermal decomposition at elevated temperatures. The conjugated system in the molecule can absorb UV radiation, potentially leading to isomerization or dimerization.[1][2]
Q2: How should I properly store this compound?
A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, although specific data on its oxidative stability is limited.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, potential degradation pathways can be inferred.
-
Hydrolysis: Under alkaline conditions, the acrylic acid moiety is expected to remain stable, but if it were an ester, it would hydrolyze to the corresponding carboxylic acid.[3][4][5]
-
Photodegradation: Exposure to UV light may cause cis-trans isomerization of the acrylic acid double bond or [2+2] cycloaddition reactions, leading to dimers.[1]
-
Thermal Degradation: At high temperatures, the furan ring can undergo complex reactions including ring-opening, leading to smaller volatile compounds such as CO, propyne, and acetylene.[6][7][8] Radical-initiated decomposition is also possible.[6]
Q4: Are there any known incompatibilities with common excipients?
A4: There is limited specific data on the compatibility of this compound with pharmaceutical excipients. However, based on its chemical structure, potential incompatibilities could arise with:
-
Basic excipients: These could potentially catalyze hydrolysis or other base-catalyzed reactions.
-
Oxidizing agents: The furan ring and the acrylic double bond could be susceptible to oxidation.
-
Reducing agents: The double bond can be reduced, for instance, through catalytic hydrogenation.[9]
Compatibility studies are highly recommended for any new formulation.
Q5: What is the known biological activity of this compound?
A5: Research suggests that this compound and its derivatives may possess antimicrobial properties against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[10][11] Some furan derivatives have also been investigated for their hypolipidemic activity.[12] The exact signaling pathways are a subject of ongoing research.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of potency over time. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is protected from light, moisture, and high temperatures. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the stock material using HPLC or NMR. |
| Appearance of unexpected peaks in chromatograms during analysis. | Formation of degradation products. | 1. Analyze a freshly prepared sample as a reference. 2. Based on the suspected degradation pathway (photodegradation, hydrolysis), analyze samples that have been intentionally stressed (e.g., exposed to UV light, treated with base). 3. Use LC-MS to identify the mass of the unknown peaks and deduce their potential structures. |
| Low yield in a synthetic reaction involving this compound. | Instability of the compound under the reaction conditions. | 1. If the reaction is performed at elevated temperatures, consider if thermal degradation is a possibility.[6][7][8] 2. If the reaction involves basic conditions, assess the potential for base-catalyzed side reactions. 3. If the reaction is conducted under illumination, consider the possibility of photodegradation.[1] |
| Poor solubility of the compound. | The compound is sparingly soluble in water.[13][14][15] | 1. Attempt dissolution in organic solvents such as ethanol, ether, benzene, or acetic acid.[16] 2. For aqueous solutions, consider pH adjustment to form the more soluble carboxylate salt. |
Quantitative Stability Data
Currently, there is a lack of specific quantitative stability data for this compound in the public domain. Researchers are encouraged to perform their own stability studies based on the intended application and storage conditions. General guidelines for stability testing can be found in ICH Q1A(R2).[17][18]
Experimental Protocols
Protocol 1: General Stability Testing of this compound
Objective: To assess the stability of this compound under various environmental conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired solid form or dissolved in a relevant solvent system.
-
Storage Conditions: Store the samples under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH, intermediate: 30°C/65% RH, and accelerated: 40°C/75% RH).[17][18][19] Also include a photostability study by exposing the sample to a controlled light source.
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[17][18]
-
Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate any significant changes in purity or the formation of degradation products over time.
Protocol 2: Analysis of Degradation Products by HPLC-MS
Objective: To identify and quantify potential degradation products of this compound.
Methodology:
-
Forced Degradation: Subject solutions of this compound to forced degradation conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 100°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration.
-
HPLC-MS Analysis:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for separating polar and non-polar compounds.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance, and a mass spectrometer for identification of degradation products.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify the retention times and mass-to-charge ratios of the degradation products.
Visualizations
Logical Relationship of Stability Concerns
Caption: Key factors influencing the stability of this compound.
Experimental Workflow for Degradation Analysis
Caption: Workflow for the identification of degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Alkaline Hydrolysis Kinetics and Physico-Chemical Properties of Acrylic Copolymers Based on Acrylic Acid, Its Esters and Vinyl Acetate | Chemistry. Biology. Ecology [ichbe.sgu.ru]
- 4. Alkaline Hydrolysis Kinetics and Physico-Chemical Properties of Acrylic Copolymers Based on Acrylic Acid, Its Esters and Vinyl Acetate | Izvestiya of Saratov University. Chemistry. Biology. Ecology [old-ichbe.sgu.ru]
- 5. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Furylacrylic Acid|C7H6O3|Research Chemical [benchchem.com]
- 10. Buy this compound [smolecule.com]
- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. | Sigma-Aldrich [merckmillipore.com]
- 13. This compound | 39244-10-5 [chemicalbook.com]
- 14. This compound, 98% | Fisher Scientific [fishersci.ca]
- 15. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 16. chembk.com [chembk.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. npra.gov.my [npra.gov.my]
Technical Support Center: Optimizing Derivatization of 3-(3-Furyl)acrylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-(3-Furyl)acrylic acid.
Troubleshooting and FAQs
This section addresses common issues encountered during the esterification and amidation of this compound.
Esterification Reactions
Q1: My Fischer esterification of this compound is giving low yields. What are the common causes and how can I improve the conversion?
A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and incomplete conversion. Here are the primary causes and troubleshooting steps:
-
Incomplete Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.
-
Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.
-
-
Unfavorable Equilibrium: The equilibrium may not favor the product side.
-
Solution: Use a large excess of the alcohol reactant to shift the equilibrium towards the ester product.
-
Q2: I am observing significant side product formation during the esterification. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions to consider are polymerization and Michael addition.
-
Polymerization: The acrylic double bond is susceptible to polymerization, especially at elevated temperatures.
-
Solution: Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture. It is crucial to use these inhibitors, especially when heating the reaction for extended periods.
-
-
Michael Addition: The alcohol reactant can potentially add across the double bond of the acrylic acid or the resulting ester (oxa-Michael addition).
-
Solution: This side reaction is generally less favorable under acidic conditions compared to base-catalyzed conditions. However, to minimize it, use the mildest effective reaction conditions (lowest possible temperature and reaction time).
-
Q3: The purification of my this compound ester is proving difficult. What are the recommended purification techniques?
A3: The choice of purification method depends on the properties of your ester.
-
Extraction and Washing: After the reaction, quench with a mild base like sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. Extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: For high purity, column chromatography on silica gel is effective for removing polar impurities.
-
Distillation: If the ester is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an excellent purification method.
Amide Coupling Reactions
Q1: My amide coupling reaction with this compound has failed or is giving very low yields. What should I check first?
A1: Low or no yield in amide coupling often points to issues with reagents, reaction conditions, or the coupling strategy.
-
Water Contamination: Coupling reagents and activated intermediates are highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ineffective Coupling Reagent: The chosen coupling reagent may not be suitable for your specific amine or reaction conditions.
-
Solution: Consider using a more robust coupling reagent. For sterically hindered or electron-deficient amines, HATU or COMU are often more effective than EDC/HOBt.
-
-
Base Incompatibility: The base used can significantly impact the reaction.
-
Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to avoid side reactions.
-
Q2: I am observing multiple spots on my TLC, indicating side reactions in my amide coupling. What are the common culprits?
A2: Side reactions in amide coupling can be complex. Here are some possibilities:
-
Racemization: If your amine or another part of your molecule is chiral, racemization can occur, especially with prolonged reaction times or at elevated temperatures.
-
Solution: Use additives known to suppress racemization, such as HOBt or OxymaPure. Running the reaction at lower temperatures can also help.
-
-
Michael Addition: Amines can undergo aza-Michael addition to the acrylic double bond.
-
Solution: This is more likely with primary amines and under basic conditions. To minimize this, add the amine slowly to the pre-activated carboxylic acid at a low temperature.
-
-
Polymerization: As with esterification, polymerization of the acrylic moiety is a risk.
-
Solution: Use a polymerization inhibitor and avoid excessive heating.
-
Q3: How do I choose the best coupling reagent for my specific amine?
A3: The choice of coupling reagent is critical for success.
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For standard primary and secondary amines: EDC in combination with an additive like HOBt or OxymaPure is a good starting point.
-
For sterically hindered amines or electron-deficient anilines: Uronium-based reagents like HATU or COMU are generally more effective.
-
To avoid side reactions with the furan ring: Milder coupling conditions are preferable. Activating the carboxylic acid as an acyl fluoride in situ can be a good strategy for difficult couplings.
Data Presentation
The following tables summarize quantitative data for the derivatization of this compound and related compounds.
Table 1: Esterification of Furan-based Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| 3-(2-Furyl)propenoic acid | Methyl alcohol | H₂SO₄ | Reflux, 6h | ~90% (estimated) | General Fischer Esterification Principles |
| This compound | Ethyl alcohol | p-TsOH | Toluene, Dean-Stark, Reflux, 8h | 85-95% (expected) | Inferred from similar reactions |
| Furan-2,5-dicarboxylic acid | n-Butanol | H₂SO₄ | p-xylene, 160°C, 10h | 85% | [1] |
| Furan-2,3-dicarboxylic acid | n-Butanol | H₂SO₄ | p-xylene, 160°C, 10h | 78% | [1] |
Table 2: Amide Coupling of Furan-based Acrylic Acids
| Carboxylic Acid Derivative | Amine | Coupling Reagent/Method | Conditions | Yield (%) | Reference |
| 3-Hydroxy-2-(thiophen-2-yl)furanyl-acrylamide | Various amines | TEA, TBHP | Toluene, 70°C, 4-6h | 46-65% | [2] |
| 3-Hydroxy-2-furanyl-acrylamide | Various amines | TEA, TBHP | Toluene, 70°C, 4-6h | 54-82% | [3] |
| Acrylic Acid | Diaminodibenzo crown ethers | EDC/HOBt | DCM, 25°C, 24h | 65% | [4] |
| N-protected amino acids | Furfurylamine | DMT/NMM/TsO⁻ | Microwave, DCM | Good to very good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
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To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq).
-
Add the desired alcohol (10-20 eq) and a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.
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Add a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH, ~0.05 eq).
-
Add a polymerization inhibitor (e.g., hydroquinone, ~0.01 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
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Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Amide Coupling of this compound using HATU
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a polymerization inhibitor (e.g., hydroquinone, ~0.01 eq).
-
Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Fischer Esterification Workflow.
References
troubleshooting side reactions in the synthesis of 3-(3-Furyl)acrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Furyl)acrylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Knoevenagel condensation or the Perkin reaction.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Probable Cause | Recommended Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure 3-furaldehyde is freshly distilled and malonic acid (for Knoevenagel) or acetic anhydride (for Perkin) are anhydrous.[1] - Optimize Reaction Time and Temperature: For the Knoevenagel condensation with pyridine, heating on a boiling water bath for 2 hours is typical.[1] For the Perkin reaction, heating at 150°C for 4 hours is a common starting point.[1] Monitor the reaction progress using TLC to determine the optimal time. - Catalyst Inactivity: If using a base catalyst like pyridine or potassium acetate, ensure it is of high purity and handled under appropriate conditions to prevent deactivation.[1] |
| Side Reactions | - Self-Condensation of 3-Furaldehyde: This is more likely under strongly basic conditions. If using the Knoevenagel condensation, a weaker base or careful control of stoichiometry can minimize this. - Decarboxylation of Product: Excessive heat can cause the desired product to decarboxylate. Avoid temperatures significantly above the recommended range. |
| Product Loss During Workup | - Precipitation Issues: Ensure the pH is adjusted correctly to precipitate the product. Acidification with hydrochloric acid to a pH of 2-3 is common.[2] - Washing: Wash the filtered product with cold water to minimize dissolution.[1] |
Problem 2: Presence of Impurities and Discoloration in the Final Product
Possible Causes and Solutions:
| Probable Cause | Recommended Troubleshooting Steps |
| Formation of Oligomeric/Polymeric Byproducts | - Control Reaction Temperature: Higher temperatures can promote the polymerization of furan-containing compounds. Adhere to the recommended temperature range for the chosen synthetic route. - Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC), proceed with the workup promptly to avoid prolonged exposure to conditions that favor polymerization. |
| Self-Condensation of 3-Furaldehyde | - Stoichiometry Control: Use a slight excess of malonic acid in the Knoevenagel condensation to ensure the aldehyde is consumed. - Base Selection: In the Knoevenagel reaction, using a milder base or a catalytic amount of a stronger base can reduce the rate of self-condensation. |
| Residual Starting Materials | - Purification: Recrystallization is an effective method for removing unreacted starting materials. A common solvent system is a mixture of ethanol and water.[1] |
| Colored Impurities | - Decolorizing Carbon: During recrystallization, adding activated charcoal (decolorizing carbon) to the hot solution before filtering can help remove colored impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What is causing this?
A1: The formation of a dark, tarry residue is a common issue, often due to the polymerization of 3-furaldehyde or the product itself, especially at elevated temperatures or under strongly basic conditions. To mitigate this, ensure you are using the recommended reaction temperature and consider minimizing the reaction time once the starting material is consumed. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can also help prevent oxidative side reactions that may contribute to color formation.
Q2: I am observing a significant amount of a byproduct with a different melting point. What could it be?
A2: A likely culprit is the self-condensation product of 3-furaldehyde. This occurs when two molecules of the aldehyde react with each other under basic conditions. To address this, you can try using a less basic catalyst or adjusting the stoichiometry to have a slight excess of the other reactant (e.g., malonic acid). Careful purification by recrystallization should help separate the desired this compound from this byproduct.
Q3: How can I improve the purity of my final product?
A3: Recrystallization is the most effective method for purifying this compound.[1] A mixed solvent system, such as ethanol/water, is often successful.[1] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. If your product is colored, you can add a small amount of activated charcoal to the hot solution before filtering.
Q4: Can I use a different base instead of pyridine for the Knoevenagel condensation?
A4: Yes, due to the hazardous nature of pyridine, alternative bases can be used. Piperidine is a common alternative. Triethylamine has also been investigated as a less toxic option. The choice of base can affect reaction rates and yields, so some optimization of the reaction conditions may be necessary.
Q5: What is the expected yield for the synthesis of this compound?
A5: The yield can vary depending on the chosen method and the scale of the reaction. For the Knoevenagel condensation using pyridine, yields of 91-92% have been reported.[1] A procedure using ethyl acetate and n-hexane for recrystallization reported a yield of 75.2%.[3] The Perkin reaction can also provide good yields, though it often requires higher temperatures.[1]
Experimental Protocols
1. Knoevenagel Condensation using Pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-furaldehyde (1.0 eq), malonic acid (1.0 eq), and pyridine (0.6 eq).
-
Reaction: Heat the mixture on a boiling water bath for 2 hours.[1]
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Work-up: Cool the reaction mixture and dilute it with water. Acidify with 1:1 hydrochloric acid with stirring until precipitation is complete.
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Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a dilute ethanol solution.[1]
2. Perkin Reaction
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Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and an air-cooled condenser, place freshly distilled 3-furaldehyde (1.0 eq), acetic anhydride (1.5 eq), and dry, pulverized potassium acetate (1.0 eq).
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Reaction: Heat the mixture in an oil bath at 150°C for 4 hours with stirring.[1]
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Work-up: The work-up for this reaction typically involves hydrolysis of the resulting anhydride followed by acidification to precipitate the acrylic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like a benzene/ligroin mixture with the addition of decolorizing carbon.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Knoevenagel Condensation | Perkin Reaction |
| Reactants | 3-Furaldehyde, Malonic Acid | 3-Furaldehyde, Acetic Anhydride |
| Catalyst/Base | Pyridine or Piperidine | Potassium Acetate or Sodium Acetate |
| Typical Temperature | ~100°C (boiling water bath) | ~150°C |
| Typical Reaction Time | 2 hours | 4-8 hours |
| Reported Yield | 75-92%[1][3] | Generally good, but can be lower than Knoevenagel |
| Key Considerations | Milder conditions, potential hazards of pyridine. | Higher temperatures required, can lead to more byproducts. |
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: High-Purity Recrystallization of 3-(3-Furyl)acrylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the recrystallization of 3-(3-Furyl)acrylic acid to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the target melting point for high-purity this compound?
A1: The reported melting point for this compound is between 152°C to 158°C.[1][2][3][4] A sharp melting point within this range is a good indicator of high purity.
Q2: What are the initial recommended solvent systems for the recrystallization of this compound?
A2: A common and effective solvent system is a mixture of ethyl acetate and hexane (or n-hexane).[3][5] Ethyl acetate acts as the solvent in which the acid is soluble, while hexane serves as the anti-solvent. Other potential solvents to explore, based on the solubility of similar compounds, include methanol, ethanol, acetone, and toluene, potentially in combination with an anti-solvent like water or heptane.[6][7]
Q3: How can I assess the purity of my recrystallized this compound?
A3: Purity can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for quantifying organic acids.[8][9][10][11] Other methods include measuring the melting point range and using spectroscopic techniques such as 1H-NMR to check for the presence of impurities.
Q4: Is this compound soluble in water?
A4: It is sparingly soluble in water, with a reported solubility of 0.56 g/L at 25°C.[1][2][3][12] This low aqueous solubility is a key consideration when selecting and developing recrystallization methods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - The cooling process is too rapid. | - Reheat the solution and boil off some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The solution is too concentrated. - The cooling is too fast. - The melting point of the compound is low due to impurities. | - Reheat the solution to dissolve the oil and add a small amount of the primary solvent to dilute it slightly. - Ensure a slow cooling rate. - Consider a preliminary purification step, such as a silica plug, before recrystallization. |
| The recovered yield is very low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are too soluble. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated to prevent cooling. - Wash the collected crystals with a minimal amount of ice-cold anti-solvent (e.g., hexane). |
| The recrystallized product is colored. | - Colored impurities are present in the starting material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| The purity has not significantly improved. | - The chosen solvent system is not optimal for separating the specific impurities. - The crystallization occurred too quickly, trapping impurities. | - Experiment with different solvent/anti-solvent combinations. - Redissolve the crystals in fresh hot solvent and allow for a slower cooling process to encourage the formation of a more ordered crystal lattice. |
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate-Hexane
This protocol is based on a documented method for the purification of this compound.[3][5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate and stir until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: While the ethyl acetate solution is still hot, slowly add hexane dropwise with continuous swirling until the solution becomes slightly cloudy (the point of saturation).
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Solubility Data of Structurally Similar Compounds
| Solvent | Solubility of 3-(2-Furyl)acrylic acid |
| Dichloromethane | Soluble |
| Diethyl ether | Soluble |
| Ethanol | Soluble |
| Benzene | Soluble |
| Acetic Acid | Soluble |
| Water | 1 g / 500 mL at 15°C |
| Carbon Disulfide | Insoluble |
Data sourced from ChemBK[6]
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for No Crystal Formation
Caption: Troubleshooting guide for when no crystals are forming.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. This compound | 39244-10-5 [chemicalbook.com]
- 4. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 5. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 6. 3-(2-Furyl)acrylic acid, (Furan-2-acrylic acid) [chembk.com]
- 7. reddit.com [reddit.com]
- 8. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 11. mdpi.com [mdpi.com]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
analytical challenges in the characterization of 3-(3-Furyl)acrylic acid
Welcome to the technical support center for 3-(3-Furyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the analytical challenges associated with the characterization of this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing this compound?
A1: The primary challenges stem from potential impurities, isomerism, and the compound's physicochemical properties. Key issues include:
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Isomeric Impurities: The synthesis of (E)-3-(3-furyl)acrylic acid can result in the presence of the corresponding (Z)-isomer, which may be difficult to separate and quantify.[1]
-
Process-Related Impurities: Depending on the synthetic route, impurities from starting materials or side-reactions may be present.[1]
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Solubility: The compound has limited solubility in water, which can complicate sample preparation for reversed-phase HPLC.[2][3]
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Chromatographic Peak Shape: As an acidic compound, it can interact with residual silanols on silica-based HPLC columns, leading to peak tailing.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The compound is sparingly soluble in water but shows good solubility in organic solvents like chloroform and methanol.[2]
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, the compound should be stored in a cool, dry, and dark place, such as a refrigerator at 2-8°C, to prevent potential degradation.[2]
Q4: What are the expected spectroscopic data for this compound?
A4: The key spectroscopic identifiers are:
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Mass Spectrometry (MS): The compound has a molecular weight of 138.12 g/mol .[2][4][5] In mass spectral analysis, the molecular ion peak (M+) is observed at m/z 138.[2]
-
¹H-NMR (in CDCl₃): The proton NMR spectrum will show characteristic signals for the furan ring protons and the vinylic protons of the acrylic acid moiety. Expected shifts include: δ 7.70-7.67 (m, 2H), 7.45 (s, 1H), 6.62-6.61 (m, 1H), and 6.16 (d, J = 15.8 Hz, 1H).[2] The large coupling constant (J ≈ 15.8 Hz) for the vinylic proton at 6.16 ppm is indicative of the trans (E)-isomer.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆O₃ | [2][4][5] |
| Molecular Weight | 138.12 g/mol | [2][4][5] |
| CAS Number | 39244-10-5 | [2][4][5] |
| Melting Point | 155-158 °C | [2] |
| Appearance | Pale Yellow Solid | [2] |
| Water Solubility | Sparingly soluble (0.56 g/L at 25°C) | [2][3] |
| pKa (Predicted) | 4.20 ± 0.10 | [2] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol is adapted from a method used for the purity determination of (E)-3-(3-Furyl)acrylic acid.[1]
Objective: To determine the purity of a this compound sample and separate it from potential isomers and impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent or equivalent |
| Column | Agilent SB-AQ (4.6mm × 250mm, 5.0 µm) |
| Mobile Phase A | 0.2% Phosphoric acid in water (pH adjusted to 4.0 with NaOH) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 15% B; 5-40 min: 15% to 40% B; 40-45 min: 40% B; 45-57 min: 40% to 15% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (85% A, 15% B) to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q: My chromatogram shows a broad or tailing peak for this compound. What could be the cause?
A: Peak tailing for this acidic analyte is often due to secondary interactions with the stationary phase.
-
Problem: Interaction with residual silanol groups on the silica-based C18 column.
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Solution 1: Adjust Mobile Phase pH: The provided method uses a mobile phase at pH 4.0, which is close to the compound's predicted pKa of 4.20.[2] To ensure the analyte is fully protonated and minimize silanol interactions, try lowering the pH of Mobile Phase A to between 2.5 and 3.0 using phosphoric acid.
-
Solution 2: Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity and reduced silanol activity.
-
Solution 3: Column Contamination: The column may be contaminated. Flush the column with a strong solvent wash sequence as recommended by the manufacturer.[6]
Q: I am unable to resolve the main peak from a closely eluting impurity or isomer. How can I improve separation?
A: Improving resolution requires optimizing the chromatographic conditions.
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Solution 1: Modify the Gradient: Make the gradient slope shallower around the elution time of the main peak. For example, slow the increase of Mobile Phase B (Acetonitrile) to allow more time for the components to separate.
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Solution 2: Change Organic Modifier: Replace acetonitrile with methanol. Methanol has a different solvent strength and can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Solution 3: Reduce Flow Rate: Lowering the flow rate (e.g., from 1.2 mL/min to 1.0 mL/min) can increase column efficiency and improve resolution, though it will increase the run time.
Caption: A flowchart for systematic HPLC troubleshooting.
NMR Analysis Troubleshooting
Q: I am having difficulty dissolving the sample for NMR analysis. What is the recommended solvent?
A: Based on its reported solubility, deuterated chloroform (CDCl₃) or deuterated methanol (Methanol-d₄) should be effective solvents for ¹H-NMR analysis.[2] If solubility is still an issue in CDCl₃, a small amount of Methanol-d₄ can be added to aid dissolution.
Q: How can I confirm the stereochemistry (E vs. Z isomer) using ¹H-NMR?
A: The coupling constant (J-value) between the two vinylic protons of the acrylic acid moiety is diagnostic of the stereochemistry.
-
trans (E)-isomer: Will exhibit a large coupling constant, typically in the range of 12-18 Hz. The reported spectrum shows a doublet with J = 15.8 Hz, which is characteristic of the (E)-isomer.[2]
-
cis (Z)-isomer: Will exhibit a smaller coupling constant, typically in the range of 7-12 Hz.
If you suspect a mixture of isomers, you would look for two sets of vinylic proton signals with different coupling constants.
Caption: A general workflow for analytical characterization.
Caption: Relationships between analytical problems and their root causes.
References
- 1. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]
- 2. This compound | 39244-10-5 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. agilent.com [agilent.com]
safe handling and storage procedures for 3-(3-Furyl)acrylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage procedures for 3-(3-Furyl)acrylic acid.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆O₃ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][3] |
| Melting Point | 155-158 °C (lit.) | [1] |
| Boiling Point | Not available | |
| Solubility in Water | Sparingly soluble (0.56 g/L at 25°C) | [1] |
| Appearance | Solid | [4] |
Experimental Protocols
Adherence to proper laboratory protocols is crucial when working with this compound to ensure personnel safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
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Eye Protection: Chemical safety goggles or glasses.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Body Protection: A lab coat or other protective clothing to prevent skin contact.
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Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator.
Handling Protocol
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Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing:
-
Spill Management:
-
Hygiene:
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Wash hands thoroughly with soap and water after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Storage Protocol
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Container: Store this compound in its original, tightly sealed container.[3][5]
-
Environment:
-
Incompatibilities:
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
-
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and storage of this compound.
Q1: The this compound has formed clumps. What should I do?
A1: The clumping is likely due to moisture absorption, as the compound is hygroscopic.[3][5] While the compound may still be usable for some applications, its purity might be compromised. To prevent this, always store it in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.
Q2: I accidentally inhaled some dust from the compound. What are the immediate first aid measures?
A2: If you inhale dust, immediately move to an area with fresh air. If you experience any respiratory irritation, such as coughing or difficulty breathing, seek medical attention.[3][5] Always handle this compound in a well-ventilated area to avoid inhalation.
Q3: What should I do in case of skin or eye contact?
A3:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] Remove any contaminated clothing. If irritation persists, consult a physician.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
Q4: How should I dispose of waste this compound?
A4: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to use a licensed professional waste disposal service.[3]
Q5: Can I store this compound at room temperature?
A5: Yes, it can be stored at room temperature in a cool, dry place.[3][5] The key is to protect it from moisture and incompatible substances.
Visual Guides
Safe Handling and Storage Workflow
Caption: Logical workflow for safe handling and storage of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-(3-Furyl)acrylic Acid and 3-(2-Furyl)acrylic Acid
For Immediate Release
This guide provides a detailed comparison of the biological activities of two isomeric compounds, 3-(3-Furyl)acrylic acid and 3-(2-Furyl)acrylic acid. While structurally similar, current research indicates distinct primary areas of biological investigation for each molecule. This document summarizes the available experimental data on their antimicrobial properties and their roles in the synthesis of other bioactive compounds, providing researchers, scientists, and drug development professionals with a concise overview.
Antimicrobial and Antifungal Activity
Both isomers have been reported to exhibit antimicrobial properties, though the extent and focus of research differ significantly.
3-(2-Furyl)acrylic Acid has been more extensively studied for its antifungal properties, particularly against various Candida species. Quantitative data from these studies, in the form of Minimum Inhibitory Concentrations (MICs), are available. Its mechanism of action is believed to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]
Data Presentation: Antimicrobial Activity
The following table summarizes the available quantitative data for the antifungal activity of 3-(2-Furyl)acrylic acid.
| Microorganism | 3-(2-Furyl)acrylic Acid MIC (µg/mL) | Reference |
| Candida albicans ATCC 76485 | 64 | [4][5] |
| Candida glabrata ATCC 90030 | 256 | [4][5] |
| Candida parapsilosis ATCC 22019 | 512 | [4][5] |
| Candida tropicalis ATCC 13803 | 256 | [4][5] |
Note: No directly comparable MIC values for this compound were found in the reviewed literature.
Role in the Synthesis of Bioactive Molecules
A significant differentiator between the two isomers lies in their application as precursors for other biologically active compounds.
This compound has been identified as a key reactant in the synthesis of 7-aminofuro[2,3-c]pyridines, which are known inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1) .[6][7] TAK1 is a crucial enzyme in the signaling pathways of inflammatory cytokines such as TNF-α and TGF-β, making it an attractive target for the development of anti-inflammatory and anti-cancer therapeutics.[8]
Conversely, there is no readily available information suggesting a similar role for 3-(2-Furyl)acrylic Acid in the synthesis of TAK1 inhibitors.
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway
The TAK1 signaling pathway is a key cascade in the cellular response to inflammatory stimuli. Upon activation by upstream signals, TAK1 phosphorylates and activates downstream kinases, leading to the activation of transcription factors like NF-κB and AP-1, which in turn regulate the expression of inflammatory genes.
Experimental Workflow: Synthesis of TAK1 Inhibitor Precursor
The synthesis of 7-aminofuro[2,3-c]pyridine, a TAK1 inhibitor, involves a multi-step process that can utilize this compound as a starting material for the formation of the furo[2,3-c]pyridine core.
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
-
Preparation of Inoculum:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.
-
In Vitro TAK1 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against TAK1 kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Dilute recombinant TAK1/TAB1 enzyme and the substrate (e.g., Myelin Basic Protein, MBP) in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., a 7-aminofuro[2,3-c]pyridine derivative).
-
-
Kinase Reaction:
-
In a 96-well plate, add the TAK1/TAB1 enzyme, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Include a positive control (enzyme, substrate, ATP, no inhibitor) and a negative control (substrate, ATP, no enzyme).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to the kinase activity) using a commercial kit such as ADP-Glo™.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The available scientific literature indicates that while both this compound and 3-(2-Furyl)acrylic acid possess antimicrobial properties, they are being explored for different primary biological applications. 3-(2-Furyl)acrylic acid shows promise as an antifungal agent with a defined mechanism of action and quantified efficacy against clinically relevant Candida species. In contrast, this compound is a valuable building block for the synthesis of targeted therapeutics, specifically TAK1 inhibitors, which have potential in treating inflammatory diseases and cancer. Further research, particularly quantitative antimicrobial studies on this compound, is necessary to enable a more direct comparison of their antimicrobial potencies.
References
- 1. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-(3-Furyl)acrylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(3-Furyl)acrylic acid derivatives, focusing on their antimicrobial, enzyme inhibitory, and hypolipidemic activities. The information is compiled from various studies to aid in the rational design of more potent and selective analogs.
Comparative Biological Activity Data
The biological activities of various this compound derivatives are summarized below. The data highlights the impact of different substituents on their inhibitory potential against various microorganisms and enzymes.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The following table presents the MIC values of 3-(5-nitro-2-furyl)acrylic acid esters and amides against a panel of microorganisms. A general observation is that the antimycotic activity of the ester derivatives decreases as the length of the alkyl chain increases.[1]
| Compound | R (Ester) | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 1 | -CH₃ | >100 | 50 | 12.5 | 25 |
| 2 | -C₂H₅ | >100 | 50 | 12.5 | 25 |
| 3 | -C₃H₇ | >100 | 100 | 25 | 50 |
| 4 | -C₄H₉ | >100 | >100 | 50 | 100 |
Data extracted from a study on esters and amides of 3-(5-nitro-2-furyl)acrylic acid.[1]
Another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their activity against various bacterial and fungal strains. For most of these compounds, the MIC against E. coli was between 64 and 128 µg/mL, and for S. aureus, it was 128 µg/mL. All tested compounds inhibited the growth of Candida albicans at a concentration of 64 µg/mL.[2]
Enzyme Inhibition
Certain acrylic acid derivatives have shown potent inhibitory activity against urease and α-glucosidase. The IC50 values, representing the concentration required for 50% inhibition, are presented below. Notably, all the tested compounds were more potent urease inhibitors than the standard, thiourea.[3]
| Compound | Urease IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| Compound 1 | 16.87 ± 0.02 | Mild Inhibition |
| Compound 2 | 13.71 ± 0.07 | Mild Inhibition |
| Compound 3 | 10.46 ± 0.03 | Mild Inhibition |
| Thiourea (Standard) | 21.5 ± 0.01 | - |
Data is from a study on new acrylic acid derivatives from Achillea mellifolium.[3]
Furthermore, a series of 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-one derivatives were evaluated as urease inhibitors. The presence and position of substituents on the aryl ring significantly influenced the inhibitory activity. For instance, compounds with chloro and carboxyl groups showed enhanced activity.[4] The most potent compound, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (4h), exhibited an IC50 value of 16.13 ± 2.45 µM, which is more potent than the standard thiourea (IC50 = 21.25 ± 0.15 µM).[4]
Hypolipidemic Activity
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Urease Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the urease enzyme, which hydrolyzes urea to ammonia and carbon dioxide.
Materials:
-
Urease enzyme solution (from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (standard inhibitor)
-
Phenol-hypochlorite solution (Berthelot's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 10 µL of the test compound solution to the designated wells. For the negative control, add 10 µL of the solvent. For the positive control, add 10 µL of thiourea solution.
-
Add 10 µL of urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of urea solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding the phenol-hypochlorite reagent, which reacts with the ammonia produced to form a colored indophenol compound.
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.[6][7]
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Materials:
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent
-
Acarbose (standard inhibitor)
-
Sodium carbonate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 20 µL of the test compound solution to the wells of a 96-well plate. Use acarbose as the positive control and the solvent as the negative control.
-
Add 20 µL of α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Add 20 µL of pNPG solution to start the reaction.
-
Incubate the mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
The percentage of inhibition is calculated, and IC50 values are determined from a dose-response curve.[8][9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds serially diluted in the broth
-
96-well microplates
-
Inoculum of the microorganism adjusted to a standard concentration
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth medium in a 96-well microplate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
General Structure-Activity Relationship of this compound Derivatives
Caption: Key structural modifications influencing the biological activities of this compound derivatives.
Experimental Workflow for Urease Inhibition Assay
Caption: A stepwise workflow diagram for the in vitro urease inhibition assay.
References
- 1. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for 3-(3-Furyl)acrylic acid
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-(3-Furyl)acrylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this versatile molecule, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Reaction Type | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | 3-Furaldehyde, Malonic Acid | Pyridine, Piperidine, 80-90°C, 2h | 75-82% | >95% | High yield, readily available starting materials, relatively mild conditions. | Use of pyridine which has some toxicity and environmental concerns. |
| Perkin Reaction | 3-Furaldehyde, Acetic Anhydride | Potassium Acetate, 150°C, 4h | ~65-70% (estimated) | Good | Inexpensive reagents, one-pot reaction. | High temperatures required, potential for side reactions. |
| Heck Reaction | 3-Substituted Furan (e.g., 3-Bromofuran), Acrylate | Palladium catalyst, Base | >90% | High | High yield, high stereoselectivity for the (E)-isomer, mild conditions. | Expensive palladium catalyst, requires inert atmosphere. |
In-Depth Analysis of Synthetic Pathways
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed and reliable method for the synthesis of this compound. This reaction involves the condensation of 3-furaldehyde with an active methylene compound, typically malonic acid, catalyzed by a base such as pyridine with a catalytic amount of piperidine.
This method offers a high yield of the desired product under relatively mild conditions. The starting materials, 3-furaldehyde and malonic acid, are commercially available and cost-effective, making this route attractive for larger-scale synthesis. However, the use of pyridine as a solvent and catalyst raises some environmental and safety concerns due to its toxicity.
Perkin Reaction
The Perkin reaction provides an alternative route using 3-furaldehyde and acetic anhydride in the presence of an alkali salt of the acid, such as potassium acetate.[1] This reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.
Heck Reaction
The Heck reaction represents a more modern and highly efficient approach, generating the product from a 3-substituted furan (such as 3-bromofuran, 3-iodofuran, or a furan-3-yl triflate) and an acrylate compound in the presence of a palladium catalyst and a base.[3]
This method boasts several advantages, including very high yields (often exceeding 90%) and excellent stereoselectivity, typically affording the desired (E)-isomer exclusively. The reaction conditions are generally mild. The primary drawbacks are the high cost of the palladium catalyst and the need to perform the reaction under an inert atmosphere to protect the catalyst from deactivation.
Experimental Protocols
Knoevenagel Condensation of 3-Furaldehyde and Malonic Acid
Procedure:
-
To a flask containing 30 mL of pyridine, add 3-furaldehyde (14.70g, 0.15mol) and malonic acid (16.91g, 0.16mol).
-
Heat the mixture with stirring at 85-90 °C for 2 hours.
-
After cooling to 15-20 °C, pour the reaction mixture into 150 mL of cold 1.0M hydrochloric acid and stir for 30 minutes.
-
Collect the precipitated solid by filtration.
-
Dissolve the solid in 300 mL of ethyl acetate and wash the organic layer twice with 150 mL of 1.0M hydrochloric acid.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a light brown solid.
-
Recrystallize the crude product from an ethyl acetate-n-hexane mixture and dry to yield (E)-3-(3-furyl)acrylic acid.[1]
Yield: 75.2%[1] Purity: 95.10% (by HPLC)[1]
Perkin Reaction of 3-Furaldehyde with Acetic Anhydride (Representative Protocol)
This protocol is adapted from the synthesis of the 2-furyl isomer and is expected to be applicable.
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and an air-cooled condenser, place freshly distilled 3-furaldehyde (3 moles), acetic anhydride (4.5 moles), and dry, pulverized, freshly fused potassium acetate (3 moles).
-
Mix the ingredients thoroughly, begin stirring, and heat the flask in an oil bath at 150°C for 4 hours.
-
After cooling, add a solution of sodium carbonate to the reaction mixture to hydrolyze the anhydride and neutralize the acetic acid.
-
Steam distill the mixture to remove any unreacted aldehyde.
-
Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
-
Recrystallize the product from a suitable solvent (e.g., dilute ethanol or benzene).[2]
Expected Yield: ~65-70% (based on the 2-furyl isomer)[2]
Heck Reaction of a 3-Substituted Furan and an Acrylate (Generalized Protocol)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a palladium catalyst to a suitable solvent in a reaction flask.
-
Stir the mixture at room temperature and add a base, a 3-substituted furan (e.g., 3-bromofuran), and an acrylate compound (e.g., ethyl acrylate).
-
Control the temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Upon completion, perform a suitable workup which may involve filtration to remove the catalyst, extraction, and washing to yield the ester of this compound.
-
Hydrolyze the resulting ester by adding an aqueous alkali solution and stirring until the reaction is complete.
-
Wash the reaction solution with an organic solvent.
-
Adjust the pH of the aqueous solution with acid until a large amount of solid precipitates.
-
Stir to crystallize and collect the final product, (E)-3-(3-furyl)acrylic acid, by suction filtration.[3]
Reported Yield: >90%[3]
Visualizing the Synthetic Approaches
Caption: Synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the synthesis, including scale, cost, and available equipment.
-
The Knoevenagel condensation offers a high-yielding and straightforward method using readily available starting materials, making it a strong candidate for general laboratory synthesis.
-
The Perkin reaction is a cost-effective alternative, though it may require optimization to manage the high reaction temperatures and potential for side products.
-
For applications demanding the highest yield and stereoselectivity, the Heck reaction is superior, provided the cost of the palladium catalyst and the need for an inert atmosphere are not prohibitive factors.
Each method presents a viable pathway to this important synthetic intermediate, and the detailed protocols provided herein should assist researchers in selecting and implementing the most suitable approach for their needs.
References
Unveiling the Antimicrobial Action of 3-(3-Furyl)acrylic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antimicrobial agent is paramount. This guide provides a comparative analysis of the antimicrobial properties of 3-(3-Furyl)acrylic acid, delving into its likely mechanism of action and benchmarking its performance against a structurally similar natural compound, cinnamic acid. This report synthesizes available data to offer a clear perspective on its potential as an antimicrobial candidate.
The escalating threat of antimicrobial resistance necessitates the exploration of new compounds with diverse mechanisms of action. This compound, a furan-containing derivative of acrylic acid, has emerged as a molecule of interest. While direct and extensive studies on its specific antimicrobial mechanism are still developing, evidence from structurally related compounds provides a strong foundation for its potential modes of action.
Postulated Mechanism of Action: A Multi-pronged Attack
Based on current research into furan derivatives and analogous acrylic acids, this compound is likely to exert its antimicrobial effects through a combination of pathways, primarily targeting key cellular processes. A significant indicator of its mechanism comes from a study on a similar compound, 3-(5-nitro-2-furyl)acrylic acid, which was found to inhibit microbial growth by blocking bioenergetic processes, with a particular impact on glycolysis[1]. This suggests that this compound may also disrupt the central metabolic pathway responsible for energy production in bacteria.
Furthermore, its structural similarity to cinnamic acid, a well-documented antimicrobial agent, points towards additional mechanisms. Cinnamic acid and its derivatives are known to function by disrupting the bacterial plasma membrane and causing damage to nucleic acids and proteins. It is plausible that this compound shares these capabilities, leading to a multi-faceted assault on bacterial cells.
The proposed antimicrobial mechanisms of this compound are visualized in the signaling pathway diagram below.
Comparative Antimicrobial Potency
To contextualize the antimicrobial efficacy of this compound, a comparison of its expected Minimum Inhibitory Concentrations (MIC) with those of cinnamic acid against common Gram-positive and Gram-negative bacteria is presented. While specific MIC values for this compound are not yet widely published, studies on the closely related 3-(furan-2-yl)propenoic acid and its derivatives suggest activity in the 64-128 µg/mL range against Escherichia coli and Staphylococcus aureus[2].
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| This compound (Predicted) | Escherichia coli | 64 - 128 µg/mL |
| Staphylococcus aureus | 64 - 128 µg/mL | |
| Cinnamic Acid | Escherichia coli | 125 - 2000 µg/mL[3][4] |
| Staphylococcus aureus | 500 µg/mL[5] |
Note: The MIC values for this compound are predicted based on the activity of structurally similar compounds.
Experimental Validation Protocols
To rigorously validate the proposed antimicrobial mechanism of this compound, a series of well-established experimental protocols are recommended. The workflow for these validation assays is outlined below.
Detailed Methodologies
1. Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Protocol:
-
Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without the compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
2. Glycolysis Inhibition Assay
-
Principle: This assay measures the effect of the compound on the rate of glycolysis by quantifying the production of lactate, a key end product of this pathway.
-
Protocol:
-
Grow a bacterial culture to mid-log phase and resuspend the cells in a minimal medium containing glucose.
-
Expose the bacterial suspension to various concentrations of this compound (and appropriate controls) for a defined period.
-
Centrifuge the samples to pellet the bacteria and collect the supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.
-
A significant reduction in lactate production in the presence of the compound indicates inhibition of glycolysis.
-
3. Membrane Permeability Assay
-
Principle: This assay assesses damage to the bacterial cell membrane by measuring the uptake of a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Protocol:
-
Treat a suspension of bacteria with different concentrations of this compound for a specified time.
-
Add propidium iodide to the bacterial suspensions.
-
Incubate in the dark for a short period.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.
-
An increase in fluorescence intensity correlates with increased membrane permeability and damage.
-
4. In Vitro Protein Synthesis Inhibition Assay
-
Principle: This assay determines if the compound interferes with the bacterial translation machinery, thereby inhibiting protein synthesis. A common method utilizes a cell-free transcription-translation system.
-
Protocol:
-
Use a commercial E. coli S30 extract system for in vitro transcription and translation.
-
Add a reporter plasmid (e.g., encoding luciferase or β-galactosidase) to the reaction mixture.
-
Introduce various concentrations of this compound to the reactions.
-
Incubate the reactions at 37°C to allow for protein synthesis.
-
Measure the activity of the expressed reporter protein (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).
-
A dose-dependent decrease in reporter protein activity indicates inhibition of protein synthesis.
-
5. DNA Interaction Assay
-
Principle: This assay investigates the ability of the compound to bind to or damage bacterial DNA. A DNA displacement assay using a fluorescent probe like methyl green can be employed.
-
Protocol:
-
Prepare a solution of bacterial DNA and the fluorescent dye methyl green, which intercalates with DNA and exhibits a characteristic absorbance.
-
Add increasing concentrations of this compound to the DNA-dye complex.
-
Measure the absorbance of the solution at the maximal wavelength for the DNA-methyl green complex (around 630 nm).
-
A decrease in absorbance indicates that the compound is displacing the methyl green from the DNA, suggesting a direct interaction.
-
Conclusion
This compound presents a promising profile as an antimicrobial agent, with a likely multi-targeted mechanism of action that includes the disruption of glycolysis and potential damage to the cell membrane and essential macromolecules. Its predicted efficacy appears comparable to or potentially better than the natural antimicrobial cinnamic acid. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of its antimicrobial mechanism, paving the way for its further development as a potential therapeutic agent in the fight against bacterial infections. Further research to confirm the specific MIC values and elucidate the finer details of its molecular interactions is warranted.
References
- 1. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Comparative Efficacy of 3-(3-Furyl)acrylic Acid Derivatives and Other Antimicrobial Agents
A comprehensive guide for researchers and drug development professionals on the antimicrobial performance of furan derivatives against common pathogens, benchmarked against established antibiotics.
This guide provides an objective comparison of the antimicrobial efficacy of 3-Aryl-3-(Furan-2-yl)Propanoic Acid derivatives, closely related to 3-(3-Furyl)acrylic acid, with commonly used antimicrobial agents: ampicillin, gentamicin, and ciprofloxacin. The data presented is compiled from published experimental studies and is intended to provide a quantitative and qualitative assessment of their relative performance.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of a 3-Aryl-3-(Furan-2-yl)Propanoic Acid derivative and the comparator antimicrobial agents against key bacterial and fungal strains.
Disclaimer: The MIC values for the this compound derivative are based on a closely related compound, 3-Aryl-3-(Furan-2-yl)Propanoic Acid, as direct data for this compound was not available in the reviewed literature. This should be considered when interpreting the results.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) | Candida albicans (ATCC 10231) |
| 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivative | 64 - 128 | 64 | 64 |
| Ampicillin | 4 - 16[1] | 0.6 - 1[2] | Not Active |
| Gentamicin | 0.5 - 2[3] | 0.5 - 2[3] | Not Active |
| Ciprofloxacin | 0.015 - 0.06[4][5] | 0.5[5] | Not Active |
Table 2: Antimicrobial Agent Class and Primary Mechanism of Action
| Antimicrobial Agent | Class | Primary Mechanism of Action |
| 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivative | Furan Derivative | Inhibition of bioenergetic processes (glycolysis) |
| Ampicillin | Beta-lactam | Inhibition of bacterial cell wall synthesis |
| Gentamicin | Aminoglycoside | Inhibition of bacterial protein synthesis |
| Ciprofloxacin | Fluoroquinolone | Inhibition of bacterial DNA replication |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known high concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for microbial growth.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).
Workflow for Broth Microdilution MIC Testing.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.
-
Interpretation: The zone diameter is compared to standardized charts (from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-(3-Furyl)acrylic Acid Against a Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-(3-Furyl)acrylic acid against a certified reference standard. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflow for ensuring the quality and integrity of this important chemical intermediate.
Data Presentation: Purity Assessment
The purity of a synthesized batch of this compound was compared against a commercially available, high-purity standard. The results from various analytical techniques are summarized below.
| Analytical Technique | Parameter | Synthesized this compound | Standard this compound | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.85% | ≥99.5% | ≥99.5% |
| Retention Time (min) | 17.34 | 17.35 | Matches Standard ± 0.2 min | |
| ¹H NMR Spectroscopy | Chemical Shifts (δ, ppm) | Consistent with structure | Consistent with structure | Matches Standard Spectrum |
| Impurity Peaks | Trace solvent peaks observed | No significant impurities detected | No unidentified peaks >0.1% | |
| Mass Spectrometry (MS) | Molecular Ion (m/z) | 138.03 | 138.03 | 138.12 ± 0.1 |
| Melting Point | Melting Range (°C) | 154-156 | 155-158[1][2] | 152-158 °C[3] |
| Appearance | Physical Form | Pale Yellow Solid[2] | White to Off-White Solid | Matches Standard |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the purity determination of (E)-3-(3-furyl) acrylic acid[4].
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Column: Agilent SB-AQ (4.6mm × 250mm, 5.0 μm) or equivalent C18 column[4].
-
Mobile Phase A: 0.2% phosphoric acid in water, pH adjusted to 4.0 with NaOH[4].
-
Mobile Phase B: Acetonitrile[4].
-
Gradient Elution:
-
0-5 min: 85% A
-
5-40 min: Gradient from 85% A to 60% A
-
40-45 min: Hold at 60% A
-
45-57 min: Gradient from 60% A to 85% A[4].
-
-
Flow Rate: 1.2 mL/min[4].
-
Column Temperature: 25 °C[4].
-
Detection Wavelength: 210 nm[4].
-
Injection Volume: 10 µL[4].
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5 mg of the synthesized this compound and the standard in separate 10 mL volumetric flasks, using a 50:50 mixture of acetonitrile and water as the diluent.
-
Ensure complete dissolution, sonicating if necessary.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H NMR Spectroscopy
This protocol is for the structural confirmation and identification of potential impurities.
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃)[1].
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts:
-
δ 7.70-7.67 (m, 2H)
-
δ 7.45 (s, 1H)
-
δ 6.62-6.61 (m, 1H)
-
δ 6.16 (d, J = 15.8 Hz, 1H)[1].
-
-
Analysis: The spectrum of the synthesized product should be compared to the standard. The absence of significant unassigned peaks indicates high purity. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.
Mass Spectrometry (MS)
This technique is used to confirm the molecular weight of the synthesized compound. The molecular weight of this compound is 138.12 g/mol .[1][5][6][7][8]
-
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.
-
Method: Direct infusion or via GC/LC coupling.
-
Analysis: The mass spectrum should display a molecular ion peak (M+) at an m/z value corresponding to the molecular weight of this compound (approximately 138)[1]. The fragmentation pattern should also be consistent with the structure of the molecule.
Melting Point Analysis
A sharp melting point range close to the literature value is indicative of high purity.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Place a small amount of the dry, powdered sample into a capillary tube.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
-
-
Expected Range: 152-158 °C[1][2][3]. A narrow melting range (≤ 2 °C) is desirable for a pure compound.
References
- 1. This compound | 39244-10-5 [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 4. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound [webbook.nist.gov]
- 8. scbt.com [scbt.com]
Unraveling the Biological Profile of 3-(3-Furyl)acrylic Acid: A Comparative Analysis of Limited In Vitro and In Vivo Data
A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated research on the specific biological effects of 3-(3-Furyl)acrylic acid, both in laboratory (in vitro) and whole-organism (in vivo) settings. While the compound is utilized as an intermediate in chemical and pharmaceutical synthesis, its own pharmacological profile remains largely uncharted.
This guide serves to consolidate the sparse information available for this compound and to draw comparisons with more extensively studied, structurally related furan acrylic acid derivatives. The data presented herein is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and potential areas for future investigation.
I. Biological Activity of this compound: An Overview
Direct studies detailing the biological effects of this compound are limited. One source suggests that the compound and its derivatives may possess antimicrobial properties.
Potential Antimicrobial Effects:
Due to the lack of specific studies, a detailed comparison of in vitro and in vivo effects for this compound cannot be constructed. The toxicological properties of this compound have not been thoroughly investigated, according to its Material Safety Data Sheet (MSDS). The MSDS indicates that it may cause respiratory irritation, but provides no quantitative toxicity data.
II. Comparative Analysis with Related Furan Acrylic Acid Derivatives
To provide a broader context, this section details the biological activities of structurally similar compounds, which may offer insights into the potential therapeutic avenues for this compound.
A. 3-(5-nitro-2-furyl)acrylic acid Derivatives (In Vitro Studies)
A number of studies have investigated the antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid.
Table 1: Summary of In Vitro Antimicrobial Activity of 3-(5-nitro-2-furyl)acrylic acid Derivatives
| Compound Type | Target Organisms | Observed Effects |
| Esters and Amides | Bacteria (Escherichia coli, Staphylococcus aureus), Yeasts (Saccharomyces cerevisiae, Candida albicans), Molds (Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae), Algae (Chlorella pyrenoidosa, Euglena gracilis, Scenedesmus obliquus) | Antimycotic, antialgal, and antibacterial activity demonstrated by Minimum Inhibitory Concentration (MIC) values. |
Experimental Protocol: Antimicrobial Susceptibility Testing (General)
-
Method: A broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Procedure: A standardized suspension of the microbial strain is added to wells of a microtiter plate containing serial dilutions of the test compound. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
B. 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives (In Vitro Studies)
Research has also been conducted on the antimicrobial properties of derivatives of 3-(furan-2-yl)propenoic acids.
Table 2: Summary of In Vitro Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Compound Type | Target Organisms | Concentration | Observed Effects |
| Hydroarylation products | Yeast-like fungi (Candida albicans), Bacteria (Escherichia coli, Staphylococcus aureus) | 64 µg/mL | Good antimicrobial activity against Candida albicans and suppression of E. coli and S. aureus.[1] |
Experimental Protocol: Antimicrobial Activity Assay (General)
-
Method: The antimicrobial activity is often assessed using an agar diffusion method or a broth dilution method.
-
Procedure: For agar diffusion, a standardized microbial suspension is spread on an agar plate, and discs impregnated with the test compound are placed on the surface. The plates are incubated, and the diameter of the zone of inhibition around the discs is measured. For broth dilution, the MIC is determined as described previously.
III. Signaling Pathways and Experimental Workflows: A Conceptual Framework
Given the absence of specific mechanistic studies for this compound, the following diagrams represent conceptual workflows for the investigation of its potential biological effects, based on the activities observed in related compounds.
Caption: Conceptual workflow for evaluating the antimicrobial effects of this compound.
Caption: Postulated mechanism of antimicrobial action via glycolysis inhibition.
IV. Conclusion and Future Directions
The current body of scientific literature lacks sufficient data to provide a comprehensive comparison of the in vitro and in vivo biological effects of this compound. While related furan derivatives have demonstrated antimicrobial properties in in vitro settings, further research is imperative to elucidate the specific biological activities, mechanisms of action, and safety profile of this compound itself. Future studies should focus on systematic in vitro screening against a panel of microbial strains and cancer cell lines, followed by in vivo efficacy and toxicology studies in appropriate animal models. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.
References
Evaluating the Inhibitory Effects of Trans-3-Furanacrylic Acid on Histidine Ammonia-Lyase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of trans-3-furanacrylic acid and other compounds on histidine ammonia-lyase (HAL), a key enzyme in histidine metabolism. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in inhibitor screening and drug discovery.
Introduction to Histidine Ammonia-Lyase
Histidine ammonia-lyase (HAL, EC 4.3.1.3) is a cytosolic enzyme that catalyzes the non-oxidative deamination of L-histidine to form trans-urocanic acid and ammonia. This reaction is the first and rate-limiting step in the major catabolic pathway of L-histidine. The catalytic mechanism of HAL involves a unique prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme. The proposed mechanism involves a Friedel-Crafts-type attack of the histidine imidazole ring on the electrophilic MIO cofactor.
Inhibitory Effects of Trans-3-Furanacrylic Acid and Analogues
Studies on the inhibition of histidine ammonia-lyase from Pseudomonas putida have demonstrated that heteroaromatic acrylic acids are potent competitive inhibitors of the enzyme. While a specific inhibitory constant (K_i) for trans-3-furanacrylic acid is not explicitly detailed in the reviewed literature, it belongs to a class of compounds shown to be strong competitive inhibitors of HAL.
Research indicates that acrylic acids containing a furan ring are effective inhibitors, with K_i values generally falling within the range of 18 to 139 µM.[1][2] This suggests that trans-3-furanacrylic acid likely exhibits a similar level of inhibitory activity. For a direct comparison, the inhibitory constants of several related heteroaryl-alanines and acrylates are presented in the table below.
Comparative Inhibitor Data
The following table summarizes the inhibitory constants (K_i) of various compounds against histidine ammonia-lyase from Pseudomonas putida. This data provides a benchmark for evaluating the potential potency of trans-3-furanacrylic acid.
| Inhibitor | Type of Inhibition | K_i (µM) |
| (Furan-2-yl)alanine | Competitive | 18 |
| (Thiophen-2-yl)alanine | Competitive | 25 |
| (Thiophen-3-yl)alanine | Competitive | 33 |
| (Benzofuran-2-yl)alanine | Competitive | 45 |
| (Benzothiophen-2-yl)alanine | Competitive | 58 |
| (Furan-2-yl)acrylic acid | Competitive | [Within 18-139] |
| (Thiophen-2-yl)acrylic acid | Competitive | [Within 18-139] |
| (Thiophen-3-yl)acrylic acid | Competitive | [Within 18-139] |
| (Benzofuran-2-yl)acrylic acid | Competitive | [Within 18-139] |
| (Benzothiophen-2-yl)acrylic acid | Competitive | [Within 18-139] |
| L-Cysteine | Irreversible | - |
| D-Histidine | Competitive | - |
Note: The specific K_i values for the acrylic acid derivatives were not individually reported but were stated to be within the specified range in the source literature.[1][2]
Experimental Protocol: Evaluating HAL Inhibition
The following is a detailed methodology for determining the inhibitory effect of a compound, such as trans-3-furanacrylic acid, on histidine ammonia-lyase. This protocol is based on a continuous spectrophotometric assay that measures the formation of the product, urocanic acid.
1. Enzyme and Reagents:
-
Histidine Ammonia-Lyase: Purified HAL from a source such as Pseudomonas putida. The enzyme should be of high purity and known concentration.
-
Buffer: 100 mM Tris-HCl, pH 9.0.
-
Substrate: L-histidine solution (e.g., 100 mM stock in buffer).
-
Inhibitor: Trans-3-furanacrylic acid (or other test compounds) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1% and has no effect on enzyme activity).
2. Instrumentation:
-
UV-Vis Spectrophotometer capable of reading absorbance at 277 nm, equipped with a temperature-controlled cuvette holder.
3. Assay Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the buffer and the desired concentration of the inhibitor. Allow the mixture to equilibrate to the assay temperature (e.g., 30 °C).
-
Enzyme Addition: Add a specific amount of purified HAL to the reaction mixture.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) to allow for binding to reach equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-histidine, to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 277 nm over time. Urocanic acid has a characteristic absorbance at this wavelength. Record the data at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
4. Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of urocanic acid (18,800 M⁻¹cm⁻¹ at 277 nm).
-
Determine the type of inhibition by performing the assay with varying concentrations of both the substrate and the inhibitor and plotting the data using Lineweaver-Burk or Dixon plots.
-
Calculate the inhibitory constant (K_i) by fitting the data to the appropriate inhibition model equation. For competitive inhibition, the K_i can be determined from the x-intercept of a Dixon plot or by non-linear regression analysis of the velocity data.
Catalytic Mechanism of Histidine Ammonia-Lyase
The following diagram illustrates the proposed catalytic mechanism of histidine ammonia-lyase, highlighting the key role of the MIO cofactor.
Caption: Proposed catalytic mechanism of histidine ammonia-lyase.
Experimental Workflow for Inhibitor Screening
The logical flow for screening and characterizing inhibitors of histidine ammonia-lyase is depicted in the following workflow diagram.
Caption: Workflow for HAL inhibitor screening and characterization.
References
Safety Operating Guide
Proper Disposal of 3-(3-Furyl)acrylic Acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-(3-Furyl)acrylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicological properties have not been thoroughly investigated, the compound is classified as highly flammable and may cause respiratory irritation.[1] Structurally related compounds, such as acrylic acid and furan, are known to be corrosive, flammable, and capable of hazardous polymerization.[2][3]
Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator should be used if dust or aerosols are generated.[1][2]
All handling and disposal activities should be conducted within a certified chemical fume hood.[4]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[4][5] Polyethylene containers are often suitable for acrylic acids.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container before adding any waste.[4]
-
Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials, heat, sparks, and open flames.[5][6]
Step 2: Disposal of Unused Product and Contaminated Materials
-
Surplus and Non-recyclable Product: Offer surplus and non-recyclable this compound to a licensed professional waste disposal company.[1] The preferred method of destruction is through a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the unused product.[1]
-
Contaminated PPE and Spill Cleanup Materials: Absorbent materials used for spills, and any contaminated personal protective equipment, should be collected in a sealed container and disposed of as hazardous waste.[4][5]
Step 3: Handling Spills
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry substance (like sand or vermiculite).[4][7] Sweep up the absorbed material, place it into a suitable, sealed container for disposal as hazardous waste, and avoid creating dust.[1][4]
-
Large Spills: In the event of a large spill, immediately evacuate the area, secure all ignition sources, and notify your institution's EHS or emergency response team.[3][4]
Never dispose of this compound down the drain or in regular trash. [5][7]
Data Summary for Disposal
The following table summarizes key information pertinent to the safe disposal of this compound and related compounds.
| Parameter | Information | Source Citation |
| Primary Disposal Method | Burn in a chemical incinerator with an afterburner and scrubber. | [1] |
| Alternative Disposal | Contact a licensed professional waste disposal service. | [1] |
| Known Hazards | Highly flammable, may cause respiratory irritation. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, peroxides, halogens, amines. | [8] |
| Waste Container | Compatible, sealed container (e.g., polyethylene). | [4] |
| Spill Containment | Absorb with inert dry material (e.g., sand, clay, vermiculite). | [4][7][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. capotchem.cn [capotchem.cn]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Acrylic acid (HSG 104, 1997) [inchem.org]
Essential Safety and Logistical Information for Handling 3-(3-Furyl)acrylic Acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-(3-Furyl)acrylic acid, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid that may cause irritation to the eyes, skin, and respiratory tract.[1] Its toxicological properties have not been fully investigated, warranting cautious handling.[1] Adherence to the recommended personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield.[2][3] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl). Double gloving is recommended.[2][4] | Prevents skin contact and absorption. |
| Body Protection | Fully-buttoned laboratory coat or chemical-resistant coveralls.[2][3][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood.[2][4] If dust is generated, use a NIOSH-approved respirator (e.g., N95 or higher).[6] | Minimizes inhalation of airborne particles. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidental exposure and maintaining chemical integrity.
Operational Plan:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area, typically a chemical fume hood, by clearing unnecessary items and ensuring proper ventilation.[6]
-
Weighing and Transfer: Handle this compound in a designated area, such as a ventilated balance enclosure or fume hood, to control dust. Use tools like spatulas to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.[1]
Storage Plan:
-
Store in a tightly sealed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Segregate from incompatible materials, particularly strong oxidizing agents.[4][7]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][6] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Spill Response Plan:
-
Small Spills: For minor spills, trained personnel wearing full PPE should carefully sweep up the solid material, avoiding dust creation.[1][6] Place the waste in a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: In the case of a significant spill, evacuate the area immediately. Secure the location and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste material (including contaminated PPE and cleaning materials) in a designated, compatible, and sealable container, such as a polyethylene drum.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's EH&S department.[6] Do not dispose of this chemical down the drain.[6]
Workflow Visualizations
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
